Aurora kinase-IN-5
Beschreibung
CHEMBL4649424 is a Unknown drug.
Eigenschaften
Molekularformel |
C24H26N6O2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C24H26N6O2/c1-28-20-6-4-3-5-19(20)23(32)29(2)21-15-25-24(27-22(21)28)26-16-7-9-17(10-8-16)30-13-11-18(31)12-14-30/h3-10,15,18,31H,11-14H2,1-2H3,(H,25,26,27) |
InChI-Schlüssel |
DFQAJLQXPSPNJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Aurora Kinase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Pan-Inhibition of Aurora Kinases
Aurora kinase-IN-5 is a potent small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases crucial for the regulation of cell division.[1][2] This inhibitor demonstrates a pan-inhibitory profile, effectively targeting all three isoforms of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1] The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of these kinases, which in turn disrupts their catalytic activity and interferes with critical mitotic events. This disruption ultimately leads to mitotic arrest, polyploidy, and apoptosis in cancer cells.[1][2]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) against the three Aurora kinase isoforms are summarized below.
| Target Kinase | IC50 (nM) |
| Aurora A | 5.6 |
| Aurora B | 18.4 |
| Aurora C | 24.6 |
Data sourced from in vitro kinase assays.[1]
Cellular Mechanism of Action
The inhibition of Aurora kinases by this compound translates to distinct cellular phenotypes, primarily through the disruption of the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before the cell proceeds to anaphase.
This compound has been shown to abrogate a Taxol-induced mitotic arrest.[1] Taxol, a microtubule-stabilizing agent, activates the SAC, leading to a prolonged mitotic block. By inhibiting Aurora kinases, this compound overrides this checkpoint, causing cells to exit mitosis prematurely without proper chromosome segregation. This leads to endoreduplication, the replication of the genome without cell division, resulting in polyploid cells.[1][2] This genomic instability ultimately triggers apoptotic cell death.
The cellular activity of this compound is further evidenced by its effect on key phosphorylation events mediated by Aurora kinases. Treatment of cells with this inhibitor leads to a reduction in the autophosphorylation of Aurora A and Aurora B.[1] Furthermore, it inhibits the phosphorylation of a downstream substrate of Aurora B, Histone H3 at Serine 10, a hallmark of Aurora B activity.[1]
Signaling Pathway and Molecular Interactions
The binding mode of this compound to Aurora B has been elucidated through co-crystallography, revealing its interaction with the ATP-binding pocket of the kinase.[2] This structural insight provides a basis for understanding its potent inhibitory activity and its selectivity profile.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of Aurora kinases and the inhibitory action of this compound.
Experimental Methodologies
The characterization of this compound involved several key experimental protocols.
Taxol-Induced Checkpoint Sensitivity Screen
This phenotypic screen was designed to identify compounds that could modulate the mitotic arrest induced by Taxol.
Caption: Experimental workflow for the Taxol-induced checkpoint sensitivity screen.
In Vitro Kinase Assay
The direct inhibitory effect of this compound on Aurora kinases was quantified using in vitro kinase assays.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant Aurora kinase enzyme (A, B, or C), a specific peptide substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specified time at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using radiolabeled ATP or fluorescence-based assays.
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the concentration of this compound to determine the IC50 value.
Cellular Assays for Aurora Kinase Activity
To confirm the on-target activity of this compound in a cellular context, the phosphorylation status of Aurora kinases and their downstream substrates is assessed.
Protocol Outline (Immunoblotting):
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: The treated cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated forms of Aurora A (pT288), Aurora B, and Histone H3 (pS10), as well as antibodies for the total protein levels as loading controls.
-
Visualization: The protein bands are visualized and quantified using a suitable detection method.
Conclusion
This compound is a potent pan-Aurora kinase inhibitor that disrupts mitotic progression by overriding the spindle assembly checkpoint. Its ability to induce polyploidy and subsequent apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed methodologies provided herein offer a framework for the further investigation and characterization of this and similar compounds.
References
The Discovery and Development of AZD1152-HQPA: A Selective Aurora B Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] The three mammalian isoforms, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Due to their frequent overexpression in a wide range of human cancers and their association with genetic instability, Aurora kinases have emerged as promising targets for cancer therapy.[2][4] This guide focuses on the discovery and development of AZD1152-HQPA (Barasertib), a potent and selective inhibitor of Aurora B kinase, which has undergone extensive preclinical and clinical evaluation. AZD1152 is the phosphate prodrug that is rapidly converted in plasma to the active moiety, AZD1152-HQPA.[1][5]
Discovery and Synthesis
AZD1152-HQPA belongs to a class of pyrazoloquinazoline-based compounds.[5] The discovery effort focused on identifying selective inhibitors of Aurora B kinase, as evidence suggested that inhibition of this isoform gives rise to a more pronounced antiproliferative phenotype compared to Aurora A inhibition.[5] The design of these compounds aimed for parenteral administration, necessitating high solubility. This was achieved by incorporating a phosphate group, creating a prodrug (AZD1152) that is readily converted to the active des-phosphate form (AZD1152-HQPA) in vivo.[5]
Mechanism of Action
AZD1152-HQPA is a highly selective, ATP-competitive inhibitor of Aurora B kinase.[6] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachment errors and for orchestrating cytokinesis.[3] By inhibiting Aurora B, AZD1152-HQPA disrupts these critical mitotic events. This leads to a failure of cytokinesis, resulting in the formation of polyploid cells (cells with ≥4N DNA content).[6][7][8] These cells ultimately undergo apoptosis, leading to the inhibition of tumor growth.[6][7][8] A key pharmacodynamic biomarker of Aurora B inhibition by AZD1152-HQPA is the suppression of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[8][9]
Quantitative Data
The following tables summarize the key quantitative data for AZD1152-HQPA from in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Aurora B | 0.36 nM | [1][6] |
| Aurora A | 1369 nM (~3700-fold selectivity) | [1][6] | |
| Aurora C | 17.0 nM | [10] | |
| IC50 | Aurora B (cell-free) | 0.37 nM | [11][12] |
| PALL-2 (ALL cell line) | ~5 nM | [12] | |
| MV4-11 (Biphenotypic leukemia) | ~8 nM | [12] | |
| MOLM13 (AML cell line) | ~12 nM | [12] |
Table 2: In Vivo Pharmacokinetics of AZD1152-HQPA in Humans (1200 mg 7-day infusion)
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 77.5 hours (geometric mean) | [9] |
| Steady-State Plasma Concentration (Css) | 245.2 ng/mL (0.483 µM) | [9] |
| Total Clearance (CL) | 31.4 L/h | [13] |
| Volume of Distribution (Vss) | Extensively distributed to tissues | [14] |
Table 3: In Vivo Efficacy in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference | |---|---|---| | Human colon, lung, and hematologic tumor xenografts | AZD1152 (parenteral) | 55% to ≥100% tumor growth inhibition |[1][8] | | MiaPaCa-2 (pancreatic cancer) | AZD1152 + Gemcitabine | Inhibition of tumor volumes and delayed tumor growth |[7] | | Human HCC xenografts (subcutaneous and orthotopic) | AZD1152 | Significantly decelerated tumor growth and increased survival |[15] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of AZD1152-HQPA against purified Aurora kinases.
-
Methodology: Recombinant Aurora A and Aurora B kinases are incubated with a peptide substrate and ATP in a buffered solution. The assay measures the transfer of phosphate from ATP to the substrate. AZD1152-HQPA is added at varying concentrations to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%. Kinase activity can be measured using various methods, such as radioactivity-based assays (e.g., [γ-³²P]ATP) or fluorescence-based assays.
Cell Proliferation Assay (e.g., MTS Assay)
-
Objective: To assess the effect of AZD1152-HQPA on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of AZD1152-HQPA or vehicle control (e.g., DMSO) for a specified period (e.g., 72-120 hours).[4] Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well. Viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium. The absorbance of the formazan is measured at 490 nm, which is directly proportional to the number of living cells in the culture. The IC50 for growth inhibition is then calculated.
Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the effect of AZD1152-HQPA on cell cycle progression.
-
Methodology: Cells are treated with AZD1152-HQPA for various time points (e.g., 24, 48, 72 hours). After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and resuspended in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A. The DNA content of individual cells is then analyzed using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of polyploid cells (with >4N DNA content).[6][15]
Western Blotting for Phospho-Histone H3
-
Objective: To measure the inhibition of Aurora B kinase activity in cells by assessing the phosphorylation of its substrate, histone H3.
-
Methodology: Cells are treated with various concentrations of AZD1152-HQPA for a defined period. Total protein is extracted from the cells using a lysis buffer. Protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific for phosphorylated histone H3 (Ser10). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The signal is visualized using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.[9]
Human Tumor Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of AZD1152.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human tumor cells.[8] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. AZD1152 (the prodrug) is administered via a parenteral route (e.g., intraperitoneal injection, intravenous infusion, or subcutaneous osmotic mini-pump).[8] Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and the general health of the mice are also monitored. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pHH3) or histological examination.[1][8]
Visualizations
Signaling Pathway
Caption: Mechanism of action of AZD1152-HQPA on the Aurora B signaling pathway.
Experimental Workflow
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of Aurora Kinase-IN-5: An In-depth Technical Guide
Disclaimer: As of December 2025, detailed scientific literature, including primary research articles and patents, specifically describing the discovery, comprehensive biological characterization, and in vivo studies of "Aurora kinase-IN-5" (CAS No. 1234481-08-3) is not publicly available. The information presented herein is based on data from commercial suppliers and a comprehensive overview of the well-established roles of the Aurora kinase family and the general mechanisms of their inhibitors.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting the Aurora kinase family. It demonstrates high selectivity and efficacy against all three isoforms: Aurora A, Aurora B, and Aurora C. Due to its inhibitory action, it is classified as a pan-Aurora kinase inhibitor with potential anti-tumor activity.
Biochemical Profile
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against the three Aurora kinase isoforms. This data highlights its potency as a pan-inhibitor, with a particular affinity for Aurora A.
| Kinase Target | IC50 (nM) |
| Aurora A | 5.6 |
| Aurora B | 18.4 |
| Aurora C | 24.6 |
Data sourced from commercial supplier information.
The Aurora Kinase Family: Core Functions and Role in Carcinogenesis
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are essential for maintaining genomic stability.[1][2] In humans, the family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C, each with distinct subcellular localizations and functions during cell division.[1][2]
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of the bipolar mitotic spindle.[1][2]
-
Aurora B is a key component of the chromosomal passenger complex (CPC) and is critical for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1][2]
-
Aurora C shares significant functional overlap with Aurora B and is predominantly expressed in germ cells, playing a role in meiosis.[1]
Given their fundamental role in cell division, the overexpression and dysregulation of Aurora kinases are frequently observed in various human cancers, contributing to aneuploidy and tumor progression.[1][2] This has established them as attractive targets for the development of anti-cancer therapeutics.
Mechanism of Action of Aurora Kinase Inhibitors
As a pan-Aurora kinase inhibitor, this compound is presumed to function by competitively binding to the ATP-binding pocket of the Aurora kinases, thereby preventing their catalytic activity. This inhibition disrupts the downstream signaling pathways regulated by Aurora kinases, ultimately leading to mitotic arrest and apoptosis in cancer cells.
Cellular Consequences of Aurora Kinase Inhibition
The inhibition of Aurora kinases by compounds like this compound leads to a cascade of cellular events that are detrimental to rapidly dividing cancer cells:
-
Disruption of Mitotic Spindle Formation: Inhibition of Aurora A leads to defects in centrosome separation and the formation of monopolar or multipolar spindles, triggering the spindle assembly checkpoint and halting mitosis.
-
Chromosome Missegregation: Inhibition of Aurora B disrupts the proper attachment of chromosomes to the mitotic spindle, leading to chromosome missegregation and aneuploidy.
-
Failed Cytokinesis: Aurora B inhibition also impairs the final stage of cell division, cytokinesis, resulting in the formation of polyploid cells.
-
Induction of Apoptosis: The accumulation of mitotic errors and the activation of cell cycle checkpoints ultimately trigger programmed cell death (apoptosis) in cancer cells.
Commercial data suggests that this compound promotes paclitaxel-induced cell death. Paclitaxel is a microtubule-stabilizing agent that also causes mitotic arrest. The synergistic effect of this compound and paclitaxel likely stems from their complementary mechanisms of disrupting mitosis, leading to enhanced anti-tumor activity.
Signaling Pathways
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention for an inhibitor like this compound.
Caption: Inhibition of Aurora A and B by this compound disrupts key mitotic events.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following provides a general overview of methodologies commonly used to characterize Aurora kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay is used to determine the IC50 values of an inhibitor against purified Aurora kinases.
-
Reagents: Purified recombinant Aurora A, B, and C kinases; kinase buffer; ATP; substrate (e.g., a generic peptide substrate like Kemptide); test inhibitor (e.g., this compound) at various concentrations; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The kinase reaction is initiated by mixing the purified kinase, the test inhibitor at varying dilutions, and the substrate in the kinase buffer. b. ATP is added to start the phosphorylation reaction. c. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to calculate the IC50 value.
Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.
Cell-Based Proliferation Assay (General Protocol)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HeLa, HCT116); cell culture medium; test inhibitor; and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with the test inhibitor at a range of concentrations. c. After a set incubation period (e.g., 72 hours), a cell viability reagent is added. d. The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The cell viability data is used to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent pan-Aurora kinase inhibitor with demonstrated in vitro activity against all three isoforms. Based on the well-established roles of Aurora kinases in mitosis, it is anticipated that this compound exerts its anti-tumor effects by disrupting critical steps in cell division, leading to mitotic arrest and apoptosis in cancer cells. The synergistic effect with paclitaxel suggests a promising therapeutic potential. However, a comprehensive understanding of its function, including its effects on specific signaling pathways and its in vivo efficacy and safety profile, awaits the publication of detailed preclinical studies. The information provided in this guide serves as a foundational overview based on the current understanding of Aurora kinase biology and inhibition.
References
Aurora Kinase-IN-5: A Technical Guide to its Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase-IN-5 is a potent inhibitor of the Aurora kinase family, a group of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently dysregulated in cancer. This technical guide provides an in-depth overview of the interaction between this compound and its target proteins, including quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways.
Quantitative Data: Inhibitory Potency of this compound
This compound demonstrates high potency and selectivity against the three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) |
| Aurora A | 5.6 |
| Aurora B | 18.4 |
| Aurora C | 24.6 |
Table 1: IC50 values of this compound against Aurora kinases A, B, and C.[1][2][3][4]
Core Signaling Pathway: The Role of Aurora Kinases in Mitosis
Aurora kinases are key regulators of cell division, with distinct but complementary roles throughout mitosis.[5] Their inhibition by compounds such as this compound disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
-
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.
-
Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
-
Aurora C shares functions with Aurora B and is highly expressed during meiosis.
The inhibition of these kinases by this compound leads to a cascade of cellular events, ultimately culminating in anti-tumor activity. A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[6]
Experimental Protocols
The characterization of this compound and its interaction with target proteins involves a series of standardized biochemical and cell-based assays.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the inhibitory potency of this compound against purified Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the recombinant Aurora kinase, the specific peptide substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Propidium Iodide (PI) or DAPI staining solution
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide with RNase A).
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are used to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
To confirm the pro-apoptotic effects of this compound, an Annexin V/PI apoptosis assay can be performed.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a potent inhibitor of Aurora kinases A, B, and C, with demonstrated anti-proliferative and pro-apoptotic activities in cancer cells. The methodologies described in this guide provide a framework for the further investigation of this compound and its potential as a therapeutic agent. The disruption of the fundamental mitotic processes regulated by Aurora kinases underscores the therapeutic rationale for targeting this pathway in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. assayquant.com [assayquant.com]
- 3. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aurora Kinase Inhibition in Cell Cycle Regulation: A Technical Guide to Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are crucial for the faithful segregation of chromosomes during cell division.[1] This family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] Aurora A is primarily involved in centrosome maturation and separation, spindle assembly, and stability.[2] Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is thought to be similar to Aurora B, particularly during meiosis. Given their critical role in cell proliferation, the Aurora kinases have emerged as attractive targets for cancer therapy, and numerous small molecule inhibitors have been developed.[3]
This technical guide provides an in-depth overview of the role of Aurora kinase inhibition in cell cycle regulation, with a specific focus on the selective Aurora A kinase inhibitor, Alisertib (MLN8237) . While the user initially inquired about "Aurora kinase-IN-5," no publicly available information was found for a compound with this specific designation. Therefore, Alisertib has been selected as a well-characterized and clinically relevant exemplar of an Aurora kinase inhibitor.
Mechanism of Action of Alisertib (MLN8237)
Alisertib is an ATP-competitive, selective inhibitor of Aurora A kinase.[4] By binding to the ATP-binding pocket of Aurora A, Alisertib prevents its phosphorylation and activation, leading to a cascade of events that disrupt mitotic progression.[5][6] The primary consequences of Aurora A inhibition by Alisertib include:
-
Disruption of Mitotic Spindle Formation: Inhibition of Aurora A leads to defects in centrosome separation and maturation, resulting in the formation of monopolar or multipolar spindles.[5][7]
-
Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is compromised in the absence of functional Aurora A.[5][7]
-
Cell Cycle Arrest: Cells treated with Alisertib typically arrest in the G2/M phase of the cell cycle.[8][9]
-
Endoreduplication and Polyploidy: Failure to complete mitosis correctly can lead to endoreduplication, resulting in cells with a DNA content of 4N or greater (polyploidy).[8][10]
-
Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death (apoptosis).[5][10]
Alisertib exhibits significantly higher selectivity for Aurora A over Aurora B, which is a key feature influencing its specific cellular effects.[8][11]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of Alisertib (MLN8237) from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Alisertib
| Kinase | IC50 (nM) | Selectivity (over Aurora A) | Reference |
| Aurora A | 1.2 | - | [11] |
| Aurora B | 396.5 | >200-fold | [11] |
Table 2: In Vitro Anti-proliferative Activity of Alisertib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 - 469 | [8] |
| OCI-LY19 | Lymphoma | 15 - 469 | [8] |
| Multiple Myeloma (various) | Multiple Myeloma | 3 - 1710 | [11] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [10] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [10] |
| Colorectal Cancer (47 lines) | Colorectal Cancer | 60 - >5000 |
Table 3: In Vivo Antitumor Activity of Alisertib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | Colorectal Carcinoma | 3, 10, 30 mg/kg, PO, QD for 21 days | 43.3%, 84.2%, 94.7% | [8] |
| MM.1S | Multiple Myeloma | 15, 30 mg/kg, PO, QD | 42%, 80% | [11] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the effects of Aurora kinase inhibitors like Alisertib.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Alisertib for 24, 48, or 72 hours.[11]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
2. BrdU Incorporation Assay:
-
Principle: Measures cell proliferation by detecting the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Protocol:
-
Seed cells in a 96-well plate and treat with Alisertib for the desired duration.
-
Add BrdU to the culture medium and incubate for a few hours to allow for incorporation.
-
Fix the cells and denature the DNA.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a microplate reader.[8]
-
Cell Cycle Analysis
Flow Cytometry:
-
Principle: Quantifies the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid populations.
-
Protocol:
-
Culture cells with and without Alisertib for 24 or 48 hours.[8]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.[11]
-
Resuspend the cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A.[11]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.
-
Immunofluorescence Staining
-
Principle: Visualizes the subcellular localization of specific proteins (e.g., α-tubulin for mitotic spindles, phosphorylated histone H3 as a mitotic marker) and DNA to assess cellular morphology and mitotic defects.
-
Protocol:
-
Grow cells on coverslips and treat with Alisertib.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against the target proteins (e.g., anti-α-tubulin, anti-phospho-histone H3).[8]
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI or Hoechst).[12]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aurora A Signaling Pathway and Inhibition by Alisertib.
Caption: Experimental Workflow for Evaluating Alisertib.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
The Mitotic Impact of Aurora Kinase Inhibition: A Technical Guide to Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective Aurora A kinase inhibitor, Alisertib (MLN8237), and its profound effects on mitotic progression. Aurora A kinase is a critical regulator of cell division, and its inhibition represents a key therapeutic strategy in oncology. This document details the mechanism of action of Alisertib, summarizes its quantitative effects on cancer cell lines, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to Aurora Kinase A and Mitosis
Aurora kinases are a family of serine/threonine kinases that play essential roles in orchestrating the complex process of mitosis.[1] The family in mammals consists of three members: Aurora A, Aurora B, and Aurora C. Aurora A is primarily involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, correlating with chromosomal instability and tumorigenesis.[3] As a key regulator of mitotic progression, Aurora A has emerged as a compelling target for anti-cancer drug development.
Alisertib (MLN8237): A Selective Aurora A Kinase Inhibitor
Alisertib (MLN8237) is an orally available, small-molecule inhibitor that selectively targets Aurora A kinase.[2] It is a reversible, ATP-competitive inhibitor with high selectivity for Aurora A over Aurora B.[3][4] This selectivity is crucial as the inhibition of Aurora B can lead to different cellular phenotypes.[5]
Mechanism of Action
Alisertib binds to the ATP-binding pocket of Aurora A kinase, preventing its autophosphorylation at Threonine-288, which is essential for its activation.[6][7] Inhibition of Aurora A kinase activity by Alisertib leads to a cascade of mitotic disruptions, including:
-
Defective Spindle Formation: Inhibition of Aurora A results in defects in centrosome separation and maturation, leading to the formation of monopolar, bipolar with misaligned chromosomes, or multipolar spindles.[6][8]
-
Mitotic Arrest: Cells treated with Alisertib experience a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase of the cell cycle.[7][9]
-
Induction of Apoptosis: The mitotic defects triggered by Alisertib can lead to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[4][10]
-
Mitotic Slippage and Polyploidy: Some cells may exit mitosis without proper chromosome segregation, a process known as mitotic slippage, resulting in tetraploid (4N) or polyploid cells.[6][8] These cells may subsequently undergo apoptosis or senescence.[4]
Quantitative Data: In Vitro Efficacy of Alisertib
The anti-proliferative activity of Alisertib has been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 50 - 60 | [1][11] |
| MCF7 | Breast Cancer | 17.13 µM (24h), 15.78 µM (48h) | [9] |
| MDA-MB-231 | Breast Cancer | 12.43 µM (24h), 10.83 µM (48h) | [9] |
| MM1.S | Multiple Myeloma | 0.003 - 1.71 µM | [4] |
| OPM1 | Multiple Myeloma | 0.003 - 1.71 µM | [4] |
| FLO-1 | Esophageal Adenocarcinoma | Not specified, colony formation inhibited at 0.5 µM | [4] |
| OE19 | Esophageal Adenocarcinoma | Not specified, colony formation inhibited at 0.5 µM | [4] |
| OE33 | Esophageal Adenocarcinoma | Not specified, colony formation inhibited at 0.5 µM | [4] |
| Various Lymphoma Lines | Lymphoma | 15 - 469 | [11][12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of Alisertib on mitosis.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HCT-116 (colorectal), MCF7, MDA-MB-231 (breast), and various multiple myeloma and lymphoma cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Alisertib Preparation: Alisertib (MLN8237) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of Alisertib concentrations for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
BrdU Incorporation Assay:
-
Treat cells with Alisertib as described above.
-
During the final hours of treatment, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.
-
Fix the cells and permeabilize the cell membrane.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.[11]
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Harvest cells after treatment with Alisertib for the desired time points.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[9]
-
Apoptosis Assays
-
Annexin V/PI Staining:
-
Harvest and wash cells as described for cell cycle analysis.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[9]
-
-
Western Blotting for Apoptosis Markers:
-
Lyse treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for Mitotic Phenotypes
-
Grow cells on coverslips and treat with Alisertib.
-
Fix the cells with paraformaldehyde or methanol.
-
Permeabilize the cells with Triton X-100.
-
Block with BSA or normal goat serum.
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope to observe mitotic spindle morphology and chromosome alignment.[11]
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of Alisertib on Aurora A kinase and mitosis.
Caption: Experimental workflow for characterizing Alisertib's effects.
Conclusion
Alisertib (MLN8237) is a potent and selective inhibitor of Aurora A kinase that disrupts multiple stages of mitosis, leading to cell cycle arrest, apoptosis, and the formation of polyploid cells. Its well-characterized mechanism of action and demonstrated efficacy in a wide range of preclinical models underscore the therapeutic potential of targeting Aurora A kinase in cancer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Alisertib and other Aurora kinase inhibitors in oncology.
References
- 1. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. purmorphamine.com [purmorphamine.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Unraveling the Biological Activity of AZD1152-HQPA: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the biological activity of AZD1152-HQPA, a potent and selective inhibitor of Aurora kinase B. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of cell division (mitosis).[1][2] In humans, this family comprises three members: Aurora A, Aurora B, and Aurora C.[1][3] These enzymes are essential for numerous mitotic events, including centrosome maturation, formation of the mitotic spindle, chromosome segregation, and cytokinesis.[4][5] Due to their critical role in cell proliferation and their frequent overexpression in various human cancers, Aurora kinases have emerged as attractive targets for the development of novel anticancer therapies.[3][6][7]
AZD1152-HQPA: A Selective Aurora B Inhibitor
AZD1152 is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA (Hydroxyquinazoline-pyrrolopyridine derivative). AZD1152-HQPA is a potent and highly selective inhibitor of Aurora B kinase.
Mechanism of Action
AZD1152-HQPA exerts its biological effects by competitively binding to the ATP-binding pocket of the Aurora B kinase, thereby inhibiting its phosphotransferase activity.[6] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for the correct attachment of microtubules to kinetochores during mitosis.[3] Inhibition of Aurora B by AZD1152-HQPA leads to several distinct cellular consequences:
-
Inhibition of Histone H3 Phosphorylation: One of the primary downstream targets of Aurora B is histone H3 at serine 10 (H3S10ph). Inhibition of Aurora B by AZD1152-HQPA leads to a marked decrease in the levels of H3S10ph.
-
Endoreduplication and Polyploidy: By disrupting the spindle assembly checkpoint, AZD1152-HQPA treatment causes cells to exit mitosis without proper chromosome segregation, a process known as endoreduplication. This results in the formation of polyploid cells, which often undergo apoptosis.
-
Failed Cytokinesis: Aurora B is also crucial for the final stage of cell division, cytokinesis. Inhibition of its activity leads to a failure in the formation of the cleavage furrow, resulting in binucleated or multinucleated cells.
-
Induction of Apoptosis: The accumulation of genomic abnormalities and the failure of proper cell division ultimately trigger programmed cell death (apoptosis) in cancer cells.
Quantitative Biological Activity of AZD1152-HQPA
The following table summarizes the key quantitative data regarding the inhibitory activity of AZD1152-HQPA against Aurora kinases and its effects on cancer cell lines.
| Target/Assay | Value | Cell Line/Conditions |
| IC50 (Aurora B) | 0.36 nM | Recombinant human enzyme |
| IC50 (Aurora A) | 1369 nM | Recombinant human enzyme |
| Cell Growth Inhibition (GI50) | ~10-50 nM | Various human cancer cell lines |
| Inhibition of Histone H3 (Ser10) Phosphorylation | EC50 ~5 nM | In cellular assays |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of AZD1152-HQPA are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1152-HQPA against purified Aurora A and Aurora B kinases.
Methodology:
-
Recombinant human Aurora A or Aurora B kinase is incubated with a specific peptide substrate and a fixed concentration of ATP (often at the Km value for ATP).
-
AZD1152-HQPA is added in a range of concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a radiometric assay with ³²P-ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.[5]
-
The percentage of kinase inhibition is calculated for each concentration of the inhibitor relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Assay for Inhibition of Histone H3 Phosphorylation
Objective: To measure the potency of AZD1152-HQPA in inhibiting Aurora B activity within a cellular context.
Methodology:
-
Human cancer cells (e.g., HeLa, HCT116) are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of AZD1152-HQPA for a specified duration (e.g., 1-2 hours).
-
Following treatment, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for phosphorylated histone H3 at serine 10 (H3S10ph).
-
A fluorescently labeled secondary antibody is used for detection.
-
The fluorescence intensity, which is proportional to the level of H3S10ph, is quantified using high-content imaging or flow cytometry.
-
The EC50 value is calculated from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of AZD1152-HQPA on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a low density.
-
After allowing the cells to attach, they are treated with various concentrations of AZD1152-HQPA.
-
The cells are incubated for an extended period, typically 72 hours, to allow for multiple rounds of cell division.
-
Cell viability or proliferation is measured using a colorimetric assay such as the MTT or SRB assay, or a fluorescence-based assay like the CyQUANT assay.
-
The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Aurora B signaling pathway and a typical experimental workflow for evaluating an Aurora kinase inhibitor.
Caption: Aurora B signaling pathway and the inhibitory effect of AZD1152-HQPA.
Caption: Experimental workflow for assessing an Aurora kinase inhibitor.
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Aurora Kinase Inhibitors in Cancer Cell Lines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Summary: An extensive search for "Aurora kinase-IN-5" did not yield specific information on a compound with this designation. The scientific literature and chemical databases do not contain publicly available data regarding its structure, mechanism of action, or effects on cancer cell lines. It is possible that "this compound" is an internal development name not yet disclosed in public forums.
Therefore, this guide will focus on a well-characterized and clinically relevant Aurora kinase inhibitor, Alisertib (MLN8237) , to provide a representative and data-rich overview of the preliminary studies on this class of compounds in cancer cell lines. Alisertib is a selective inhibitor of Aurora A kinase and has been the subject of numerous preclinical and clinical investigations.
Introduction to Aurora Kinases and a Representative Inhibitor: Alisertib
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1][2][3] The three main isoforms in mammals are Aurora A, B, and C, each with distinct functions in cell division processes such as centrosome maturation, spindle assembly, and chromosome segregation.[2][3] Overexpression of Aurora kinases is a common feature in many human cancers and is often associated with genomic instability and tumorigenesis.[1][4] This has made them attractive targets for anticancer drug development.[1][5]
Alisertib (MLN8237) is a potent and selective, ATP-competitive inhibitor of Aurora A kinase. Inhibition of Aurora A leads to defects in mitotic spindle formation, resulting in mitotic arrest and subsequent apoptosis or senescence in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of Alisertib across various cancer cell lines.
Table 1: Inhibitory Activity of Alisertib against Aurora Kinases
| Kinase | IC50 (nM) |
| Aurora A | 1.2 |
| Aurora B | 194 |
Data represents the half-maximal inhibitory concentration (IC50) from in vitro kinase assays and demonstrates the selectivity of Alisertib for Aurora A over Aurora B.
Table 2: Anti-proliferative Activity of Alisertib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| AGS | Gastric Cancer | ~1000 |
| NCI-N87 | Gastric Cancer | ~5000 |
| SK-Mel-2 | Melanoma (p53 mutant) | Not specified |
| SK-Mel-32 | Melanoma (p53 wild-type) | Not specified |
| A549 | Lung Cancer | Not specified |
| HCT116 | Colon Cancer | Not specified |
IC50 values represent the concentration of Alisertib required to inhibit cell proliferation by 50% over a 72-hour period. Note that specific IC50 values were not available in all cited preliminary studies, but the compound showed activity in the nanomolar to low micromolar range.
Table 3: Alisertib-Induced Apoptosis in Gastric Cancer Cell Lines
| Cell Line | Alisertib Concentration (µM) | Total Apoptotic Cells (%) | Fold Increase vs. Control |
| AGS | 5 | ~24 | 2.4 |
| NCI-N87 | 1 | ~7.7 | 1.4 |
| NCI-N87 | 5 | ~10.6 | 2.0 |
Data obtained from Annexin V/Propidium Iodide staining followed by flow cytometry after 24 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Alisertib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with Alisertib at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the total apoptotic population.
Western Blotting for Phospho-Aurora A
This technique is used to assess the inhibition of Aurora A kinase activity within cells.
-
Protein Extraction: Treat cells with Alisertib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody specific for phosphorylated Aurora A (e.g., p-AURKA Thr288). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Aurora A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathway of Aurora A Inhibition
Caption: Alisertib inhibits Aurora A, leading to mitotic arrest and subsequent apoptosis or senescence.
Experimental Workflow for Assessing Alisertib Efficacy
Caption: Workflow for evaluating the in vitro efficacy of Alisertib in cancer cell lines.
Logical Relationship of Aurora Kinase Inhibition and Cellular Outcomes
Caption: Inhibition of Aurora kinases leads to mitotic defects, cell cycle arrest, and diverse cell fates.
References
- 1. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase - Wikipedia [en.wikipedia.org]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Aurora Kinase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] Aurora kinase-IN-5 is a potent inhibitor of Aurora kinases A, B, and C.[4] It demonstrates anti-tumor activity and has been shown to enhance cell death induced by paclitaxel.[4] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and other potential inhibitors against Aurora kinases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of the kinases, it blocks the phosphorylation of their downstream substrates, which are essential for various mitotic events.[3][5] Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can cause failures in chromosome alignment and cytokinesis.[1][6] The collective inhibition of these kinases disrupts the proper execution of mitosis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The inhibitory activity of this compound against the three Aurora kinase isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | 5.6 |
| Aurora B | 18.4 |
| Aurora C | 24.6 |
Data sourced from MedchemExpress.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Inhibition of Aurora Kinases by this compound disrupts mitotic events.
Caption: A generalized workflow for the in vitro Aurora kinase assay.
Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescence-Based)
This protocol is adapted for a 96-well plate format using a luminescence-based readout, such as the ADP-Glo™ Kinase Assay, to measure kinase activity.
Materials and Reagents:
-
Recombinant human Aurora A, B, or C kinase
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (or other test inhibitors)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well white, opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of the Aurora kinase, substrate, and ATP in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and micromolar range for the substrate and ATP.
-
-
Assay Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a 96-well plate.
-
Add 10 µL of the kinase solution to each well.
-
To initiate the kinase reaction, add 10 µL of the substrate/ATP mixture to each well.
-
The final reaction volume will be 25 µL.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently to mix the components.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurora Kinase-IN-5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2][3] The three main isoforms in mammals, Aurora A, B, and C, are key orchestrators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3][4] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for cancer therapy.[3][5][6]
Aurora kinase-IN-5 is a potent and selective small molecule inhibitor of Aurora kinases. It exhibits significant activity against Aurora A, B, and C, thereby inducing mitotic arrest and promoting apoptosis in tumor cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases and thereby blocking their phosphotransferase activity. This inhibition disrupts the downstream signaling pathways regulated by Aurora kinases, leading to defects in mitotic processes. The primary consequences of this compound activity in proliferating cells are:
-
Mitotic Arrest: Inhibition of Aurora kinases, particularly Aurora B, disrupts the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[4]
-
Failed Cytokinesis: Inhibition of Aurora B, a key component of the chromosomal passenger complex, often results in a failure of cytokinesis, leading to the formation of polyploid cells.[4]
-
Apoptosis: Prolonged mitotic arrest and genomic instability resulting from Aurora kinase inhibition ultimately trigger the apoptotic cell death cascade.
The cellular effects of this compound are expected to be most pronounced in rapidly dividing cells, such as cancer cells, which are highly dependent on proper mitotic regulation for their proliferation and survival.
Quantitative Data
The inhibitory activity of this compound against the three main Aurora kinase isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | 5.6[7] |
| Aurora B | 18.4[7] |
| Aurora C | 24.6[7] |
Table 1: Biochemical IC50 values of this compound against Aurora kinase isoforms.
Signaling Pathway
The inhibition of Aurora kinases by this compound disrupts the normal progression of mitosis. The simplified signaling pathway below illustrates the central role of Aurora kinases in cell division and the point of intervention by the inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-Histone H3
This protocol is to assess the inhibition of Aurora B kinase activity in cells treated with this compound by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G1, S, G2/M phases).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Be precise with pipetting volumes. |
| Western Blot: Weak or no signal for phospho-Histone H3 | Insufficient treatment time or concentration. Inefficient protein transfer. Inactive primary antibody. | Optimize inhibitor concentration and incubation time. Check transfer efficiency with Ponceau S staining. Use a fresh or validated antibody. |
| Flow Cytometry: High percentage of debris in the sample | Cell death or improper sample handling. | Handle cells gently during harvesting and fixation. Gate out debris during data analysis. |
| General: Inhibitor precipitation in culture medium | Poor solubility of the compound. | Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment. |
Conclusion
This compound is a valuable research tool for investigating the roles of Aurora kinases in cell cycle regulation and for exploring their potential as therapeutic targets in cancer. The protocols provided here offer a framework for characterizing the cellular effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful data interpretation, in conjunction with appropriate controls, will be crucial for advancing our understanding of Aurora kinase biology and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora-A kinase-inactive mutants disrupt the interaction with Ajuba and cause defects in mitotic spindle formation and G2/M phase arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aurora Kinase Inhibitors in Cancer Research
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating mitosis.[1][2] The three main members in mammals are Aurora A, Aurora B, and Aurora C, each with distinct functions in cell division processes such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Overexpression of Aurora kinases is frequently observed in various human cancers and is often associated with aneuploidy and tumor progression, making them attractive targets for cancer therapy.[1][5] Small molecule inhibitors of Aurora kinases have shown promise in preclinical and clinical studies by inducing cell cycle arrest, polyploidy, and apoptosis in cancer cells.[2][6]
Data Presentation
In Vitro Potency of Select Aurora Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized Aurora kinase inhibitors against various cancer cell lines. This data provides a reference range for the expected potency of Aurora kinase inhibitors.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | Multiple | Solid Tumors | Varies | [1] |
| AMG 900 | Pan-Aurora | Multiple | Multiple | 0.7 - 5.3 | [7] |
| Tozasertib (VX-680) | Pan-Aurora | HL-60 | Acute Myeloid Leukemia | ~50 | [5] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl, etc. | K562 | Chronic Myeloid Leukemia | Varies | [6] |
| CCT137690 | Pan-Aurora | SW620 | Colon Carcinoma | 15 | [8] |
| PF-03814735 | Aurora A/B | Multiple | Multiple | 42 - 150 | [7] |
| SNS-314 | Pan-Aurora | Multiple | Multiple | 1.8 - 24.4 | [7] |
In Vivo Dosage of Select Aurora Kinase Inhibitors in Preclinical Models
This table provides examples of dosages for different Aurora kinase inhibitors used in in vivo xenograft studies. The optimal dosage and schedule are dependent on the compound's pharmacokinetic and pharmacodynamic properties.
| Inhibitor | Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Alisertib (MLN8237) | Mouse Xenograft | Gastric Cancer | 30 mg/kg, oral, daily | Tumor shrinkage in cisplatin-resistant models | [9] |
| Tozasertib (VX-680) | Mouse Xenograft | Acute Myeloid Leukemia (HL-60) | 75 mg/kg, i.p., twice daily for 13 days | Significant reduction in tumor size | [5] |
| CCT129202 | Nude Mice Xenograft | Colon Carcinoma (HCT116) | i.p. administration | Inhibition of tumor growth | [7] |
| AZD2811 (nanoparticle) | SCID Mice Xenograft | Diffuse Large B-cell Lymphoma (OCI-LY19) | 25 mg/kg, i.v., weekly | Sustained tumor growth inhibition | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the IC50 value of an Aurora kinase inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor (e.g., Aurora kinase-IN-5)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the Aurora kinase inhibitor in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is for assessing the inhibition of Aurora kinase activity by measuring the phosphorylation status of a downstream substrate, such as Histone H3 at Serine 10 (a common marker for Aurora B activity).
Materials:
-
Cancer cell line
-
6-well plates
-
Aurora kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the Aurora kinase inhibitor at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an Aurora kinase inhibitor in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
Aurora kinase inhibitor
-
Vehicle control
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Aurora kinase inhibitor and vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to evaluate the anti-tumor efficacy.
Mandatory Visualizations
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: In Vitro Screening Workflow for Aurora Kinase Inhibitors.
Caption: General Workflow for In Vivo Efficacy Studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modeling Dose and Schedule Effects of AZD2811 Nanoparticles Targeting Aurora B Kinase for Treatment of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Validating Aurora Kinase-IN-5 Target Engagement using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division.[1][2] Comprising three members in mammals—Aurora A, B, and C—these enzymes are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4][5] Due to their fundamental role in mitosis, their overexpression is frequently linked with aneuploidy, genetic instability, and tumorigenesis, making them attractive targets for cancer therapy.[2][3]
Aurora kinase inhibitors are a class of targeted therapies designed to block the activity of these kinases.[3] Validating the efficacy and mechanism of action of novel inhibitors, such as the hypothetical Aurora kinase-IN-5, is a critical step in preclinical drug development. This document provides a detailed protocol for assessing the target engagement of an Aurora kinase inhibitor by Western blot, a widely used technique to detect and quantify specific proteins in a complex mixture. The protocol will focus on monitoring the phosphorylation status of an Aurora kinase and its downstream substrate as a direct measure of inhibitor activity.
Aurora Kinase B Signaling Pathway
Aurora kinase B (AURKB) is a key component of the chromosomal passenger complex and is integral to proper chromosome attachment to the mitotic spindle and cytokinesis.[3] A primary and well-established downstream target of AURKB is Histone H3, which it phosphorylates at Serine 10 (H3S10ph) during mitosis.[6] Inhibition of AURKB activity leads to a measurable decrease in the levels of phosphorylated Histone H3. Therefore, monitoring the phosphorylation status of both AURKB (autophosphorylation at Thr232) and Histone H3 serves as a robust method for validating the efficacy of an AURKB inhibitor.[6]
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase - Wikipedia [en.wikipedia.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Aurora Kinase-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. Aurora kinase-IN-5 is a potent pan-Aurora kinase inhibitor targeting Aurora A, Aurora B, and Aurora C with high selectivity and efficacy.[1][2] This document provides detailed application notes and protocols for immunofluorescence staining to investigate the cellular effects of this compound treatment, focusing on phenotypes associated with Aurora kinase inhibition, such as defects in mitotic spindle formation, cytokinesis failure, and the induction of polyploidy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[3] Inhibition of Aurora A typically leads to defects in centrosome separation and mitotic spindle assembly, resulting in monopolar spindles.[4][5] Inhibition of Aurora B affects chromosome segregation and cytokinesis, often leading to polyploidy (cells with more than two sets of chromosomes) and endoreduplication.[4][5] As a pan-Aurora kinase inhibitor, this compound is expected to induce a combination of these phenotypes.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and the effective concentrations for inducing cellular phenotypes observed through immunofluorescence.
| Parameter | Value | Reference |
| IC50 Aurora A | 5.6 nM | [1][2] |
| IC50 Aurora B | 18.4 nM | [1][2] |
| IC50 Aurora C | 24.6 nM | [1] |
| Effective Concentration for complete Aurora A and B inhibition in cells | 250 nM | |
| Phenotypic Observation Concentration (e.g., polyploidy) | 250 nM - 1 µM |
Signaling Pathway
Treatment with this compound disrupts the normal signaling cascade of Aurora kinases, which are central to the regulation of cell division. The diagram below illustrates the key points of inhibition.
Caption: Inhibition of Aurora A and B kinases by this compound.
Experimental Workflow
The following diagram outlines the general workflow for treating cells with this compound followed by immunofluorescence staining.
Caption: General workflow for immunofluorescence staining after this compound treatment.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa or HCT116) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound (CAS: 1234481-08-3) in DMSO. Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 250 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the compound-treated samples.
-
Treatment: Replace the culture medium with the medium containing this compound or the DMSO control. Incubate for a desired period (e.g., 24-48 hours) to allow for the observation of mitotic defects.
Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures and should be optimized for your specific cell line and antibodies.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-phospho-Histone H3 (Ser10) (a marker for mitotic cells and Aurora B activity)
-
Mouse anti-α-tubulin (to visualize microtubules and mitotic spindles)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor® 594 conjugate
-
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor® 488 conjugate
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (to stain DNA)
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended concentrations in Blocking Buffer.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Add the secondary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue), Alexa Fluor® 488 (green), and Alexa Fluor® 594 (red).
-
Capture images for analysis of mitotic phenotypes such as spindle morphology, chromosome alignment, and nuclear size/number.
-
Expected Results and Troubleshooting
-
Phenotypes: Treatment with this compound is expected to result in an increased population of cells with aberrant mitotic figures, including monopolar or multipolar spindles, misaligned chromosomes, and a significant increase in the number of large, polyploid cells with a single large nucleus or multiple nuclei.
-
Phospho-Histone H3 (pH3) Staining: Inhibition of Aurora B by this compound should lead to a decrease in the intensity of pH3 (Ser10) staining in mitotic cells.
-
Troubleshooting:
-
High Background: Insufficient blocking or washing, or non-specific antibody binding. Increase blocking time or use a different blocking agent. Ensure thorough washing steps.
-
Weak Signal: Suboptimal primary or secondary antibody concentration, or insufficient incubation time. Optimize antibody dilutions and incubation times. Ensure the fixative is not quenching the fluorescence.
-
No Phenotype Observed: The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and time-course experiment to determine optimal conditions for your cell line.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Aurora Kinase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] The three main members, Aurora A, B, and C, are key regulators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Due to their essential role in cell division, their overexpression is frequently observed in various human cancers, making them attractive targets for anti-cancer drug development.[2] Inhibition of Aurora kinases disrupts the proper execution of mitosis, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis.
This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by Aurora kinase-IN-5 , a synthetic pan-Aurora kinase inhibitor. The primary method detailed is flow cytometry analysis of cellular DNA content using propidium iodide (PI) staining.
Mechanism of Action: Aurora Kinase Inhibition and Cell Cycle Arrest
This compound, also referred to as DK1913, is a potent inhibitor of both Aurora A and Aurora B kinases. Its mechanism of action involves the disruption of key mitotic processes regulated by these kinases. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can interfere with chromosome condensation and alignment at the metaphase plate.[3] The cumulative effect of inhibiting these kinases is a failure to properly transit through mitosis, leading to an arrest of the cell cycle, primarily in the G2/M phase. This arrest prevents the cell from dividing and can trigger apoptotic pathways, leading to cell death.
Signaling Pathway of Aurora Kinase Inhibition
The following diagram illustrates the central role of Aurora kinases in mitotic progression and how their inhibition by this compound leads to G2/M cell cycle arrest.
Caption: Inhibition of Aurora Kinases A and B by this compound disrupts mitotic progression, leading to G2/M cell cycle arrest.
Quantitative Data: Cell Cycle Analysis of HCT116 Cells Treated with this compound
The following table summarizes the effects of this compound on the cell cycle distribution of HCT116 human colon cancer cells. The data was obtained by flow cytometry analysis after 24 hours of treatment.
| Treatment Condition | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 0 | 55.3 | 23.5 | 21.2 |
| This compound | 5 | 18.7 | 15.8 | 65.5 |
Data is representative of experiments conducted on HCT116 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 human colon cancer cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density of 3 x 10^5 cells per well.
-
Treatment: After 24 hours, treat the cells with either vehicle control (DMSO) or 5 µM of this compound.
-
Incubation: Incubate the treated cells for 24 hours before harvesting for cell cycle analysis.
Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from established methods for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
0.1% (v/v) Triton X-100
-
0.1 mM EDTA
-
50 µg/mL RNase A
-
-
Flow cytometer
Procedure:
-
Harvesting Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Detach the cells using trypsin-EDTA.
-
Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 610 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate the cell population to exclude doublets and debris.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing cell cycle arrest induced by this compound.
Caption: Experimental workflow for flow cytometry-based cell cycle analysis.
Conclusion
The inhibition of Aurora kinases by compounds such as this compound presents a promising strategy for cancer therapy. The protocols and data presented here provide a framework for researchers to effectively utilize flow cytometry to quantify the effects of such inhibitors on the cell cycle. The significant increase in the G2/M population of HCT116 cells upon treatment with this compound demonstrates its potent activity in inducing cell cycle arrest. These methods can be adapted for the screening and characterization of other potential anti-cancer compounds that target cell cycle progression.
References
Application Notes and Protocols for Preclinical Evaluation of Aurora Kinase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1][2][3][4][5] The three main members, Aurora A, B, and C, are essential for various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3][5] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is often associated with tumorigenesis and genomic instability.[1][6][7] This makes them attractive targets for cancer therapy. This document provides detailed application notes and protocols for the preclinical evaluation of novel Aurora kinase inhibitors, such as a hypothetical compound "Aurora kinase-IN-5" (referred to as AK-IN-5), in animal models. The methodologies are based on established preclinical studies of other well-characterized Aurora kinase inhibitors.
Mechanism of Action of Aurora Kinase Inhibitors
Aurora kinase inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[8] This disruption of kinase activity leads to mitotic arrest, abnormal spindle formation, and ultimately, apoptosis in cancer cells.[9][10] Some inhibitors are pan-Aurora kinase inhibitors, targeting multiple family members, while others are more selective for a specific Aurora kinase.[11]
Key Signaling Pathways
Aurora kinases are involved in multiple signaling pathways that are critical for cell proliferation and survival. Notably, Aurora A can activate the NF-κB and PI3K/Akt signaling pathways, promoting cancer cell survival and drug resistance.[1][8] Aurora B is a key component of the chromosomal passenger complex (CPC) and is crucial for proper chromosome segregation and the spindle assembly checkpoint.[8][12] The ERK signaling pathway has also been shown to regulate Aurora B expression.[12]
Caption: Simplified signaling pathways involving Aurora kinases A and B and the inhibitory action of a novel inhibitor.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of an Aurora kinase inhibitor. Commonly used models include:
-
Human Tumor Xenografts: Nude or SCID mice are subcutaneously or orthotopically implanted with human cancer cell lines. This is a widely used model to assess the anti-tumor activity of a compound against specific cancer types.[10][13]
-
Patient-Derived Xenografts (PDX): These models involve the implantation of tumor fragments from a patient into an immunodeficient mouse. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that spontaneously lead to tumor development, closely mimicking human cancer progression. The ApcMin/+ mouse is a model for intestinal neoplasia.[13]
Experimental Protocols
The following are detailed protocols for in vivo efficacy studies, pharmacodynamic (PD) marker analysis, and toxicity assessment.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study using a human tumor xenograft model in mice.
Caption: A standard workflow for an in vivo xenograft efficacy study.
Materials:
-
Human tumor cell line (e.g., HCT116, SW620, Colo205)[13]
-
Immunodeficient mice (e.g., nude, SCID), 6-8 weeks old[13]
-
Sterile PBS and cell culture medium
-
AK-IN-5 formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells to approximately 80% confluency.
-
Harvest cells and resuspend them in sterile PBS at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[14]
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Administer AK-IN-5, vehicle control, and any positive control drug according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection, or subcutaneous infusion).[13]
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.[14]
-
Pharmacodynamic (PD) Marker Analysis
PD studies are crucial to confirm that the drug is hitting its target in vivo. A key PD marker for Aurora B inhibition is the phosphorylation of histone H3 on serine 10 (pHH3).[13]
Procedure:
-
Dosing and Sample Collection:
-
Treat tumor-bearing mice with a single dose of AK-IN-5 or vehicle.
-
At various time points post-dosing (e.g., 2, 6, 12, 24 hours), euthanize the mice and collect the tumors.
-
-
Immunohistochemistry (IHC) for pHH3:
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the paraffin blocks and perform IHC staining for pHH3.
-
Quantify the percentage of pHH3-positive cells in the tumor sections. A significant reduction in pHH3-positive cells in the AK-IN-5 treated group compared to the vehicle group indicates target engagement.[13]
-
Toxicity Assessment
Monitoring for potential toxicity is a critical component of preclinical evaluation.
Procedure:
-
Daily Observations:
-
Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
-
Body Weight Monitoring:
-
Hematological Analysis:
Data Presentation
Quantitative data from preclinical studies with various Aurora kinase inhibitors are summarized below. These data can serve as a reference for designing and interpreting studies with a novel inhibitor like AK-IN-5.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Efficacy | Reference |
| Barasertib | ApcMin/+ mice | Intestinal Neoplasia | 25 mg/kg, IP, Q1Dx4 for 3 weeks | 39% reduction in macroadenoma number | [13] |
| Barasertib | SW620, Colo205, HCT116 Xenografts | Colorectal Cancer | 150 mg/kg/day, 48-h SC infusion | Significant tumor growth inhibition | [13] |
| MLN8237 | PPTP in vivo panels | Various Pediatric Cancers | 20 mg/kg, PO, BID for 5 days | Significant differences in event-free survival in 32/40 solid tumor models and 6/6 ALL models | [9] |
| GSK1070916 | Human Tumor Xenografts | Breast, Colon, Lung, Leukemia | Not specified | Antitumor effects in 10 xenograft models | [10] |
| CCT129202 | HCT116 Xenografts | Colorectal Cancer | IP administration | Inhibition of tumor growth | |
| PHA-739358 | Human Xenografts | Various | 30-60 mg/kg/day for 5-10 days | 66% to 98% tumor growth inhibition | [6][15] |
Conclusion
The preclinical evaluation of a novel Aurora kinase inhibitor like AK-IN-5 requires a systematic approach involving in vivo efficacy studies in relevant animal models, confirmation of target engagement through pharmacodynamic marker analysis, and careful monitoring of toxicity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust preclinical studies to assess the therapeutic potential of new Aurora kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase - Wikipedia [en.wikipedia.org]
- 5. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aurora Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of Aurora kinase inhibitors. Please note that the specific inhibitor "Aurora kinase-IN-5" was not identified in public literature; therefore, this guide uses "Aurora kinase inhibitor-2" as a representative compound for experimental protocols and data. Researchers should adapt these guidelines to their specific Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Aurora kinase inhibitor. What solvents are recommended?
A1: The solubility of Aurora kinase inhibitors can vary significantly based on their chemical structure. For "Aurora kinase inhibitor-2," Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is highly soluble in DMSO, reaching concentrations of 80-100 mg/mL.[1][2] However, it is important to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[2] For in vivo studies, co-solvents and formulation vehicles are typically required.
Q2: My Aurora kinase inhibitor precipitated when I diluted it in aqueous media for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors that are initially dissolved in DMSO. To mitigate this, it is advisable to make intermediate dilutions in a mixture of organic solvent and aqueous buffer. For in vivo preparations of "Aurora kinase inhibitor-2," a common strategy involves using a combination of DMSO, PEG300, Tween-80, and saline.[1] Another approach is to use DMSO with 20% SBE-β-CD in saline.[1] The final concentration of the organic solvent, particularly DMSO, should be kept as low as possible in your final assay to avoid solvent-induced cellular toxicity.
Q3: What are the recommended storage conditions for Aurora kinase inhibitors?
A3: For long-term storage, solid compounds are typically stored at -20°C as a powder.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for shorter periods (e.g., one month).[2] Always refer to the manufacturer's specific recommendations for your particular inhibitor.
Q4: How does the stability of different Aurora kinases (A, B, and C) vary?
A4: The stability and degradation of the Aurora kinases themselves are tightly regulated within the cell cycle. Degradation is primarily mediated by the anaphase-promoting complex/cyclosome (APC/C).[3] Aurora A degradation is more efficient than Aurora B, and Aurora C is the most stable of the three.[3] The stability of the kinase protein can be influenced by post-translational modifications and protein-protein interactions.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility in DMSO | Old or wet DMSO. | Use fresh, anhydrous DMSO. Assistance with sonication may also help solubilization.[1] |
| Compound has low intrinsic solubility. | Check the manufacturer's data sheet for maximum solubility. Do not attempt to exceed this concentration. | |
| Precipitation in Aqueous Buffer | "Salting out" effect upon dilution. | Prepare intermediate dilutions with a co-solvent system. For in vivo work, consider formulations with PEG300, Tween-80, or cyclodextrins.[1] |
| Final DMSO concentration is too low to maintain solubility. | Optimize the final DMSO concentration in your assay, ensuring it is below the threshold for cellular toxicity. | |
| Inconsistent Experimental Results | Degradation of the inhibitor in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[2] |
| Instability of the target Aurora kinase protein. | Ensure cell lysis buffers and conditions are optimized to maintain kinase integrity and phosphorylation status.[6] |
Quantitative Data Summary
Table 1: Solubility of Aurora Kinase Inhibitor-2
| Solvent/Vehicle | Concentration | Observation | Reference |
| DMSO | 100 mg/mL (249.73 mM) | Requires sonication. | [1] |
| DMSO | 80 mg/mL (199.78 mM) | - | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (5.19 mM) | Clear solution. | [1] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Table 2: Stock Solution Stability of Aurora Kinase Inhibitor-2
| Storage Condition | Duration | Reference |
| -20°C (as powder) | 3 years | [2] |
| -80°C (in solvent) | 1 year | [2] |
| -20°C (in solvent) | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Aurora Kinase Inhibitor-2 in DMSO
-
Materials: Aurora kinase inhibitor-2 (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of Aurora kinase inhibitor-2 is 400.43 g/mol . To prepare a 10 mM solution, you will need 4.0043 mg per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of the inhibitor powder. b. Add the calculated volume of anhydrous DMSO. c. Vortex and/or sonicate the solution until the inhibitor is completely dissolved.[1] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: Preparation of an In Vivo Formulation
-
Materials: 10 mM stock solution of Aurora kinase inhibitor-2 in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation): a. To prepare 1 mL of the final formulation, start with 100 µL of the 10 mM stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline and mix to achieve a homogeneous solution.[1] e. This formulation should be prepared fresh before each use.
Visualizations
Caption: Simplified Aurora Kinase Signaling in the Cell Cycle.
Caption: Workflow for Preparing and Using an Aurora Kinase Inhibitor.
Caption: Troubleshooting Logic for Aurora Kinase Inhibitor Issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP13 controls the stability of Aurora B impacting progression through the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alisertib (MLN8237) Concentration for Cell-Based Assays
A Note on "Aurora kinase-IN-5": Initial searches for a specific, publicly documented inhibitor named "this compound" did not yield consistent and detailed information. To provide a comprehensive and data-rich resource, this guide focuses on a well-characterized, selective Aurora kinase A inhibitor, Alisertib (MLN8237) . The principles and protocols outlined here are broadly applicable to other Aurora kinase inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of the Aurora kinase A inhibitor Alisertib (MLN8237) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Alisertib (MLN8237) and what is its mechanism of action?
A1: Alisertib is a potent and selective small-molecule inhibitor of Aurora kinase A (AURKA), a key regulator of mitosis.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AURKA and preventing its autophosphorylation, which is necessary for its activation.[1][4] Inhibition of AURKA disrupts the formation of the mitotic spindle and proper chromosome segregation, leading to G2/M cell cycle arrest, aneuploidy, and ultimately apoptosis in cancer cells.[1][4][5]
Q2: What is the selectivity profile of Alisertib?
A2: Alisertib is highly selective for Aurora A kinase over Aurora B kinase. In enzymatic assays, the IC50 for Aurora A is approximately 1.2 nM, while for Aurora B it is 396.5 nM, indicating over 200-fold selectivity.[6][7][8] This selectivity is also observed in cell-based assays.[1][6]
Q3: What are typical working concentrations for Alisertib in cell-based assays?
A3: The optimal concentration of Alisertib is cell-line dependent. Antiproliferative IC50 values generally range from 15 nM to 469 nM in a broad panel of cancer cell lines.[6][8] For mechanism of action studies, concentrations between 50 nM and 1 µM are often used to observe specific effects of Aurora A and B inhibition, respectively.[5][6] It is crucial to perform a dose-response curve for your specific cell line and assay.
Q4: What are the expected phenotypic effects of Alisertib treatment in cells?
A4: At lower concentrations (around 50 nM), Alisertib treatment typically leads to phenotypes consistent with Aurora A inhibition, such as G2/M phase arrest, abnormal mitotic spindles, and chromosome misalignment.[6] At higher concentrations (0.250 - 1.0 µM), effects of Aurora B inhibition may become apparent, including an increase in cells with 8N DNA content (polyploidy).[6] Prolonged treatment can induce apoptosis and autophagy.[5][8][9]
Q5: How should I prepare and store Alisertib?
A5: Alisertib is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, fresh dilutions should be made from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically below 0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of cell proliferation | Sub-optimal inhibitor concentration: The concentration of Alisertib may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your cell line. |
| Incorrect handling or degraded inhibitor: Improper storage or repeated freeze-thaw cycles can degrade the compound. | Use a fresh aliquot of Alisertib stock solution. Confirm the activity of the inhibitor in a positive control cell line with a known sensitivity. | |
| High cell seeding density: Too many cells can reduce the effective concentration of the inhibitor per cell. | Optimize cell seeding density to ensure logarithmic growth during the assay period. | |
| Inconsistent results between experiments | Variability in cell health and passage number: Cells at high passage numbers or in poor health may respond differently to treatment. | Use cells at a consistent and low passage number. Ensure cells are healthy and actively dividing before starting the experiment. |
| Inconsistent incubation times: The duration of inhibitor exposure can significantly impact the outcome. | Adhere strictly to the planned incubation times for all experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to incorrect inhibitor concentrations. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| High background in Western blot for phospho-proteins | Suboptimal antibody dilution: The primary or secondary antibody concentration may be too high. | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). | |
| Inadequate washing: Insufficient washing can leave unbound antibodies on the membrane. | Increase the number and duration of washes with TBST. | |
| Unexpected cell morphology or toxicity | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle-only control. |
| Off-target effects: At very high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration that gives the desired on-target phenotype. Refer to the dose-response data. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Alisertib (MLN8237)
| Target | Assay Type | IC50 (nM) | Reference |
| Aurora A Kinase | Enzymatic | 1.2 | [2][6][8] |
| Aurora B Kinase | Enzymatic | 396.5 | [6][7][8] |
| Aurora A Kinase | Cell-based | 6.7 | [6] |
| Aurora B Kinase | Cell-based | 1,534 | [6] |
Table 2: Antiproliferative Activity of Alisertib (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 - 469 (range) | [6][8] |
| MCF7 | Breast Cancer | ~17,130 (24h) | [9] |
| MDA-MB-231 | Breast Cancer | ~12,430 (24h) | [9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1,710 | [7] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [5] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Alisertib on the viability and proliferation of a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to attach overnight.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Alisertib (e.g., 0.01 µM to 50 µM).[9] Include a vehicle control (DMSO) at the same final concentration as the highest Alisertib concentration.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 5 minutes to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Alisertib on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of Alisertib (e.g., 0.1, 1.0, and 5.0 µM) or a vehicle control for 24 hours.[9]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.[9]
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C overnight.[9]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 1 mg/mL RNase A and 50 µg/mL Propidium Iodide (PI).[5][9]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blot for Phospho-Histone H3 (Ser10)
Objective: To determine the effect of Alisertib on the activity of Aurora kinase B by measuring the phosphorylation of its substrate, Histone H3.
Methodology:
-
Cell Treatment and Lysis: Seed cells and treat with Alisertib as desired. To enrich for mitotic cells, you can co-treat with a mitotic arresting agent like nocodazole (0.2 µg/ml for 16 hours) before a short incubation (1 hour) with Alisertib.[5] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5][10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[10]
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like GAPDH or β-actin to ensure equal protein loading.[5][10]
Visualizations
Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis and the point of inhibition by Alisertib.
Caption: General experimental workflow for optimizing Alisertib concentration in cell-based assays.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Alisertib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Aurora Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of Aurora kinase inhibitors. The following information is based on established methodologies for characterizing kinase inhibitor selectivity and is intended to guide researchers in their experimental design and data interpretation. While specific data for "Aurora kinase-IN-5" is not publicly available, the principles and protocols outlined here are broadly applicable to novel or less-characterized Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Aurora kinase inhibitor is showing potent cytotoxicity in cancer cell lines, but we are observing unexpected toxicities in vivo. Could off-target effects be the cause?
A1: Yes, unexpected in vivo toxicities are a common indicator of off-target effects. While a compound may be highly potent against its intended target in isolated biochemical assays, it may interact with other kinases or proteins within a complex cellular environment, leading to unforeseen biological consequences. It is crucial to profile the inhibitor against a broad panel of kinases to identify potential off-target interactions that could explain the observed in vivo toxicity.
Q2: How can I definitively determine if the observed cellular phenotype is due to inhibition of the intended Aurora kinase target or an off-target effect?
A2: The gold-standard method for on-target validation is to test your inhibitor in a cellular system where the intended target has been genetically removed, for instance, through CRISPR-Cas9-mediated knockout.[1] If the inhibitor still produces the same phenotype in the knockout cells, it strongly suggests that the effect is mediated by one or more off-target interactions. Conversely, if the phenotype is lost in the knockout cells, it provides strong evidence for on-target activity.
Q3: I'm observing a discrepancy between the biochemical IC50 of my inhibitor and its effective concentration in cell-based assays. What could be the reason?
A3: Several factors can contribute to a shift in potency between biochemical and cellular assays. These include:
-
High intracellular ATP concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50.[2]
-
Cell permeability and efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.
-
Compound stability and metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.
-
Off-target engagement: The observed cellular phenotype might be the result of engaging a different, more sensitive target that is not present in the biochemical assay.
Q4: What are the first steps I should take to investigate potential off-target effects of my Aurora kinase inhibitor?
A4: A tiered approach is recommended:
-
In vitro kinase profiling: Screen your inhibitor against a large panel of recombinant kinases (kinome profiling) to determine its selectivity profile.[3] This will provide a list of potential off-target kinases.
-
Cellular biomarker analysis: Use well-validated antibodies to probe the phosphorylation status of known downstream substrates of your intended Aurora kinase target (e.g., phospho-Histone H3 for Aurora B) and potential off-target kinases identified in the kinome screen. A discrepancy in the dose-response for inhibition of these markers can indicate off-target activity.
-
Phenotypic comparison: Compare the cellular phenotype induced by your inhibitor with that of well-characterized, selective inhibitors of the same target or with genetic knockdown (e.g., siRNA) of the target.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at concentrations required for effective Aurora kinase inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a comprehensive kinome-wide selectivity screen at a concentration where cytotoxicity is observed.[3]2. Test structurally distinct inhibitors that target the same Aurora kinase. | 1. Identification of unintended kinase targets that may be responsible for the toxicity.2. If cytotoxicity persists with different chemical scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Visually inspect the cell culture media for compound precipitation.2. Measure the solubility of the inhibitor in the experimental media.3. Include a vehicle-only control to rule out solvent-induced toxicity.[3] | Prevention of non-specific effects caused by compound precipitation. |
| Induction of apoptosis through off-target pathways | 1. Perform Western blot analysis for key apoptosis markers (e.g., cleaved caspase-3, PARP cleavage).2. Co-treat with inhibitors of known off-target kinases to see if cytotoxicity is rescued. | Elucidation of the molecular pathway leading to cell death. |
Issue 2: The observed cellular phenotype does not match the known function of the target Aurora kinase.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of a different Aurora kinase isoform | 1. Aurora A and B have distinct cellular functions. Use isoform-specific cellular biomarkers to confirm target engagement (e.g., phospho-LATS2 for Aurora A, phospho-Histone H3 (Ser10) for Aurora B). | Confirmation of which Aurora kinase isoform is being inhibited at the effective concentration. |
| Off-target inhibition of a kinase in a different signaling pathway | 1. Analyze the kinome profiling data to identify potential off-targets in other pathways.2. Use Western blotting to probe the phosphorylation status of key components of suspected off-target pathways.[3] | Identification of the signaling pathway(s) being perturbed by the inhibitor. |
| Non-kinase off-target effects | 1. Employ chemical proteomics approaches, such as affinity chromatography with an immobilized inhibitor, to identify non-kinase binding partners. | Identification of novel off-target proteins that may explain the observed phenotype. |
Quantitative Data Summary
The following tables provide examples of selectivity data for several well-characterized Aurora kinase inhibitors. Researchers should aim to generate similar data for their specific inhibitor, such as this compound.
Table 1: In Vitro Kinase Inhibitory Potency (Ki, nM)
| Inhibitor | Aurora A | Aurora A/TPX2 | Aurora B/INCENP |
| MLN8054 | 25 | 30 | >10,000 |
| MLN8237 (Alisertib) | 1.2 | 1.5 | 35 |
| MK-5108 | 0.2 | 0.3 | 1,800 |
| AZD1152-HQPA | 1,300 | 2,800 | 0.4 |
| VX-680 (Tozasertib) | 1.0 | 1.0 | 1.0 |
Data compiled from published literature. Values can vary depending on assay conditions.
Table 2: Cellular Inhibitory Potency (IC50, nM)
| Inhibitor | pAurora A (Thr288) | pHistone H3 (Ser10) |
| MLN8054 | 260 | >10,000 |
| MLN8237 (Alisertib) | 25 | 100 |
| MK-5108 | 19 | 4,600 |
| AZD1152-HQPA | >10,000 | 2 |
| VX-680 (Tozasertib) | 25 | 25 |
Data represents typical values from cell-based assays and can vary between cell lines.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of an Aurora kinase inhibitor against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). For a single-point screen, a final concentration of 1 µM is often used. For dose-response curves, prepare serial dilutions.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
-
Assay Procedure:
-
In a multi-well plate, combine each kinase with its specific substrate and ATP (often at or near the Km concentration for sensitive detection of ATP-competitive inhibitors).
-
Add the test inhibitor at the desired concentrations. Include a vehicle control (e.g., DMSO) and a known pan-kinase inhibitor as a positive control.
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([γ-³³P]ATP incorporation), fluorescence polarization, or luminescence-based ATP detection.[2]
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For dose-response experiments, determine the IC50 value for each kinase by fitting the data to a suitable curve.
Protocol 2: Western Blotting for Cellular Target Engagement
Objective: To confirm target engagement and assess off-target effects in a cellular context by measuring the phosphorylation of downstream substrates.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of concentrations of the Aurora kinase inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Aurora A (Thr288), total Aurora A, p-Histone H3 (Ser10), total Histone H3, and relevant off-target substrates).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
Visualizations
Caption: On-target vs. off-target effects of an Aurora kinase inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Overcoming Resistance to Aurora Kinase-IN-5 Treatment
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Aurora kinase-IN-5, a potent and selective ATP-competitive inhibitor of Aurora kinases. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming both intrinsic and acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Aurora kinases, primarily Aurora A and Aurora B. This prevents the phosphorylation of their downstream substrates, which are crucial for the proper execution of mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Ultimately, this leads to mitotic arrest and apoptosis in cancer cells.[1][2][3][4]
Q2: My cells are not responding to this compound treatment, even at high concentrations. What are the possible reasons for this intrinsic resistance?
Several factors can contribute to a lack of initial response to this compound:
-
Overexpression of ABC transporters: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP), which act as drug efflux pumps, actively removing this compound from the cell and preventing it from reaching its target.[5][6]
-
Alternative signaling pathways: The cancer cells may have hyperactivated parallel or downstream signaling pathways that bypass the need for Aurora kinase signaling for survival and proliferation.
-
Cell line-specific characteristics: The specific genetic background of the cell line, including the status of tumor suppressor genes like p53, can influence sensitivity to Aurora kinase inhibitors.[7]
Q3: My cells initially responded to this compound, but have now become resistant. What are the common mechanisms of acquired resistance?
Acquired resistance to Aurora kinase inhibitors can develop through several mechanisms:
-
Mutations in the Aurora kinase domain: Point mutations in the ATP-binding pocket of Aurora B have been identified that prevent the inhibitor from binding effectively while preserving the kinase's catalytic activity.[8]
-
Upregulation of the target protein: Increased expression of Aurora kinases can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
Activation of bypass signaling pathways: Similar to intrinsic resistance, resistant cells can upregulate other pro-survival pathways to compensate for the inhibition of Aurora kinase signaling.
-
Increased drug efflux: The cells may upregulate the expression of ABC transporters over time in response to treatment.[5][6]
Q4: Can I combine this compound with other therapies to overcome resistance?
Yes, combination therapy is a promising strategy. Combining this compound with other anti-cancer agents can have synergistic effects and may overcome resistance.[9] For example:
-
Taxanes (e.g., paclitaxel): Combining with microtubule-stabilizing agents can be effective as both drug classes target mitosis.[9]
-
Other kinase inhibitors: Targeting parallel or bypass pathways (e.g., EGFR, ABL) can re-sensitize cells to Aurora kinase inhibition.[1][2]
-
Chemotherapeutic agents (e.g., cisplatin, cytarabine): Combination with DNA damaging agents can enhance cytotoxicity.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Aurora Kinase Activity in an In Vitro Kinase Assay
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High ATP Concentration | 1. Determine the Km of your Aurora kinase enzyme for ATP. 2. Run the assay with an ATP concentration at or below the Km. | Increased sensitivity of the assay to competitive inhibitors like this compound. |
| Incorrect Enzyme Concentration | 1. Perform an enzyme titration to find the optimal concentration. 2. Ensure the reaction is in the linear range over the time course of your experiment. | A robust signal-to-background ratio and sensitive detection of inhibition. |
| Degraded Inhibitor | 1. Prepare fresh stock solutions of this compound in DMSO. 2. Store aliquots at -80°C to avoid multiple freeze-thaw cycles. | Restoration of inhibitory activity. |
| Inactive Enzyme | 1. Include a positive control inhibitor (e.g., Alisertib for Aurora A, Barasertib for Aurora B). 2. Run a "no inhibitor" control to confirm robust kinase activity. | Inhibition with the positive control and high activity in the "no inhibitor" control confirm enzyme viability. |
Issue 2: Lack of Expected Phenotype (e.g., Polyploidy, Apoptosis) in Cell-Based Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Drug Efflux by ABC Transporters | 1. Co-treat cells with an ABC transporter inhibitor (e.g., zosuquidar for P-gp). 2. Analyze ABC transporter expression levels by Western blot or qPCR. | Increased intracellular concentration of this compound and restoration of the expected phenotype. |
| Suboptimal Inhibitor Concentration or Incubation Time | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | Identification of the effective concentration and duration of treatment to induce the desired phenotype. |
| Cell Line is Resistant | 1. Analyze the expression and phosphorylation status of Aurora kinases and downstream markers (e.g., phospho-Histone H3) by Western blot. 2. Sequence the kinase domain of Aurora B to check for resistance mutations. | Confirmation of target engagement and identification of potential resistance mechanisms. |
| Incorrect Assay for Phenotype | 1. Use flow cytometry to analyze DNA content for polyploidy. 2. Use an apoptosis assay (e.g., Annexin V staining, caspase-3 cleavage) to confirm cell death. | Accurate quantification of the expected cellular phenotype. |
Data Presentation
Table 1: Comparative IC50 Values of Aurora Kinase Inhibitors in Sensitive and Resistant Neuroblastoma Cell Lines
| Cell Line | Resistance Mechanism | Tozasertib (pan-Aurora inhibitor) IC50 (nM) | Alisertib (Aurora A inhibitor) IC50 (nM) |
| UKF-NB-3 | Parental | 5.5 ± 0.4 | 7.6 ± 0.5 |
| UKF-NB-3rDOX20 | ABCB1 overexpression | 507.0 ± 11.3 | 6.5 ± 0.3 |
| UKF-NB-3rVCR10 | ABCB1 overexpression | 427.3 ± 10.0 | 6.1 ± 0.5 |
| Data adapted from relevant studies.[5] |
Table 2: IC50 Values of Barasertib-HQPA in Sensitive and Ara-C-Resistant AML Cell Lines
| Cell Line | Resistance Profile | Barasertib-HQPA (Aurora B inhibitor) IC50 (nM) |
| HL-60 | Parental | 51 |
| HL-60/ara-C20 | Ara-C Resistant | 70 |
| Data adapted from relevant studies.[11] |
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Activity Assay (ADP-Glo™)
This protocol is for measuring the effect of this compound on kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant Aurora A or Aurora B kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
Substrate (e.g., Kemptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Serially dilute this compound in kinase assay buffer containing DMSO. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a positive control inhibitor (0% activity).
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Treat cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: Western Blot for Aurora Kinase Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells and treatment reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Aurora A/B, anti-phospho-Aurora A/B, anti-Histone H3, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting a failed experiment with this compound.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Aurora Kinase Inhibitors
Welcome to the technical support center for Aurora kinase inhibitor development. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in enhancing the selectivity of their compounds. The information is tailored for scientists and drug development professionals working to optimize inhibitors, using "Aurora kinase-IN-5" as a representative compound for this guide.
Frequently Asked questions (FAQs)
Q1: My lead compound, this compound, is potent against Aurora A but shows significant cross-reactivity with Aurora B. What is the structural basis for this, and how can I improve Aurora A selectivity?
A1: The ATP-binding pockets of Aurora A and Aurora B are highly conserved, making isoform selectivity a common challenge. However, key differences can be exploited. One of the most significant distinctions is at position Threonine 217 (Thr217) in Aurora A, which corresponds to a bulkier Glutamic acid (Glu161) in Aurora B.[1][2]
To improve selectivity for Aurora A, consider designing modifications to your compound that form a specific interaction, such as a hydrogen bond, with the side chain of Thr217.[1] This interaction would be sterically hindered by the larger Glu161 residue in Aurora B, thereby disfavoring binding and enhancing selectivity.[1] Structure-based drug design is crucial for this approach.
Q2: I've observed a significant difference in the IC50 values for my inhibitor between biochemical assays and cell-based assays. Why is this happening?
A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. In contrast, intracellular ATP levels are much higher (millimolar range). If your compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be lower in the high-ATP cellular environment.
-
Cellular Target Engagement: A compound's ability to reach its target in a cell depends on its membrane permeability, potential for efflux by transporters, and intracellular concentration.
-
Presence of Scaffolding Proteins: In cells, Aurora kinases are part of larger protein complexes. For example, Aurora A is activated by TPX2, and Aurora B is part of the chromosomal passenger complex (CPC) with INCENP, Survivin, and Borealin.[3][4] These interactions can alter the kinase's conformation and affect inhibitor binding, sometimes weakening it.[3][5]
-
Off-Target Effects: In a cellular context, your compound might engage other kinases or proteins, leading to phenotypes that confound the direct assessment of on-target inhibition.[6][7]
It is essential to use both types of assays to build a comprehensive understanding of your inhibitor's profile.[7][8]
Q3: My inhibitor, designed to be a Type II inhibitor targeting the DFG-out conformation, has lost potency. What could be the reason?
A3: The potency of a Type II inhibitor depends on the kinase's ability to adopt the inactive "DFG-out" conformation. Aurora kinases exist in a dynamic equilibrium between the active "DFG-in" and inactive "DFG-out" states.[9] The presence of activating binding partners, such as TPX2 for Aurora A, can stabilize the DFG-in state, making it less receptive to DFG-out inhibitors.[9] If your cellular model has high levels of TPX2, this could explain the reduced potency of your Type II inhibitor. It is beneficial to profile inhibitors against different activation states of the kinase.[9]
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
-
Problem: After treating cells with this compound, you observe a phenotype that is inconsistent with selective Aurora A or B inhibition (e.g., Aurora A inhibition should cause G2/M arrest and monopolar spindles, while Aurora B inhibition leads to polyploidy).[10][11] This may suggest off-target effects.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: Profile your inhibitor against a broad panel of kinases to identify potential off-targets.[8][12] Many commercially available services can perform this.
-
Validate Off-Targets in Cells: Use cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm if the identified off-targets are engaged by your compound in a cellular environment.[6][8]
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to see if you can reduce off-target activity while maintaining on-target potency.
-
Issue 2: Difficulty Confirming Target Engagement in Cells
-
Problem: Western blot analysis of downstream substrates shows inconsistent results for target inhibition.
-
Troubleshooting Steps:
-
Use Specific Biomarkers: For Aurora A, monitor the autophosphorylation at Thr288 or the phosphorylation of a specific substrate like LATS2.[3] For Aurora B, the most reliable biomarker is the phosphorylation of Histone H3 at Serine 10 (p-H3-S10).[3][10]
-
Optimize Treatment Time and Dose: Perform a time-course and dose-response experiment to find the optimal conditions to observe inhibition of the downstream marker.
-
Consider a Direct Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can provide direct evidence of your compound binding to Aurora kinase inside the cell.[13]
-
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize representative data for well-characterized Aurora kinase inhibitors, which can serve as benchmarks for your own compound, "this compound".
Table 1: Biochemical Selectivity of Common Aurora Kinase Inhibitors
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (Fold, B vs A) | Primary Target(s) |
|---|---|---|---|---|
| Alisertib (MLN8237) | 1 | 27 | 27x | Aurora A |
| MK-8745 | ≤0.01 | 10.3 | >1030x | Aurora A |
| AZD1152-HQPA | 1400 | <1 | >1400x | Aurora B |
| VX-680 (Tozasertib) | 0.6 | 18 | 30x | Pan-Aurora |
| AMG 900 | 5 | 4 | ~1x | Pan-Aurora |
Data compiled from multiple sources for comparison. Actual values may vary by assay conditions.[3][4][10]
Table 2: Cellular Potency of Aurora Kinase Inhibitors
| Inhibitor | Aurora A Inhibition (IC50, nM) (p-LATS2 or p-AURKA) | Aurora B Inhibition (IC50, nM) (p-H3-S10) | Cell Line |
|---|---|---|---|
| Alisertib (MLN8237) | 21 | 221 | HCT116 |
| MK-8745 | 19 | >10,000 | HeLa |
| AZD1152-HQPA | >10,000 | 2.6 | HeLa |
| VX-680 (Tozasertib) | 26 | 21 | HCT116 |
Data compiled from multiple sources. Cellular IC50 values are highly dependent on the cell line and assay duration.[3][14]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation:
-
Prepare a 2X solution of Aurora kinase and substrate in kinase reaction buffer.
-
Serially dilute "this compound" in DMSO, and then prepare a 10X working solution in the reaction buffer.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the 10X inhibitor solution to each well.
-
Add 5 µL of the 2X kinase/substrate mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read luminescence on a plate reader.
-
Plot the signal against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot for Phospho-Substrates)
This protocol assesses the ability of an inhibitor to block Aurora kinase activity within cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HCT116) and allow them to adhere overnight.
-
Treat cells with a serial dilution of "this compound" for a predetermined time (e.g., 2 hours). Include a positive control inhibitor (e.g., Alisertib for Aurora A, AZD1152 for Aurora B).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to equal protein concentration, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight (e.g., anti-phospho-Aurora A (Thr288) or anti-phospho-Histone H3 (Ser10)).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or total protein). Plot normalized intensity vs. inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
Caption: Simplified signaling pathways for Aurora A and Aurora B kinases.
Caption: Workflow for improving the selectivity of an Aurora kinase inhibitor.
Caption: Logic for designing Aurora A selective inhibitors.
References
- 1. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pnas.org [pnas.org]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
Aurora kinase-IN-5 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurora kinase-IN-5. While specific experimental data and established protocols for this compound are limited, this guide offers practical advice based on its known inhibitory profile and general principles derived from widely studied Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known inhibitory activities?
This compound is a potent inhibitor of Aurora kinases with anti-tumor activity. It has been shown to enhance paclitaxel-induced cell death. Its in vitro inhibitory concentrations (IC50) are as follows:
| Kinase Target | IC50 (nM)[1] |
| Aurora A | 5.6 |
| Aurora B | 18.4 |
| Aurora C | 24.6 |
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Variability in IC50 values is a common issue in kinase inhibitor studies and can arise from several factors:
-
Assay Conditions: ATP concentration is a critical factor for ATP-competitive inhibitors. High ATP concentrations can out-compete the inhibitor, leading to an artificially high IC50.[2]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same inhibitor due to differences in expression levels of Aurora kinases, drug efflux pump activity, or compensatory signaling pathways.[3]
-
Inhibitor Stability and Handling: Improper storage, repeated freeze-thaw cycles, and exposure to light can lead to degradation of the compound.
-
Experimental Protocol: Variations in incubation times, cell densities, and reagent concentrations can all contribute to inconsistent results.
-
Off-target Effects: At higher concentrations, many kinase inhibitors can have off-target effects that may influence cell viability and confound IC50 measurements.[3]
Q3: My this compound precipitates out of solution during my experiment. How can I improve its solubility?
Inhibitor precipitation can lead to inaccurate dosing and unreliable results. Consider the following to improve solubility:
-
Solvent Choice: Ensure you are using a recommended solvent for the initial stock solution (e.g., DMSO).
-
Working Concentration: Prepare fresh dilutions of the inhibitor in your assay medium from a concentrated stock just before use. Avoid storing dilute aqueous solutions.
-
Sonication: Gentle sonication can help to dissolve precipitated compound in the stock solution.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO at the same final concentration) to account for any solvent effects.
Q4: How can I be sure that the observed cellular effects are due to the inhibition of Aurora kinases and not off-target effects?
This is a critical aspect of inhibitor validation. Several approaches can be used:
-
Use of Multiple Inhibitors: Compare the effects of this compound with other structurally different Aurora kinase inhibitors.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target kinase to see if it rescues the observed phenotype.
-
Biochemical Validation: Confirm target engagement in cells by assessing the phosphorylation status of known Aurora kinase substrates (e.g., Histone H3 at Ser10 for Aurora B).
-
Dose-Response Correlation: The observed cellular phenotype should correlate with the IC50 for target inhibition.
Troubleshooting Guide
Issue 1: No or weak inhibition of Aurora kinase activity observed.
Question: I am not seeing the expected inhibitory effect of this compound in my biochemical/cell-based assay. What should I check?
Answer:
| Potential Cause | Suggested Solution |
| Inhibitor Degradation | Ensure proper storage of the compound (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High ATP Concentration (Biochemical Assay) | Use an ATP concentration at or below the Km for the Aurora kinase enzyme to increase sensitivity to ATP-competitive inhibitors.[2] |
| High Enzyme Concentration (Biochemical Assay) | Optimize the enzyme concentration to ensure the reaction is in the linear range.[2] |
| Incorrect Assay Buffer Components | Verify the composition of your kinase assay buffer, including salt concentrations and pH. |
| Cellular Efflux of the Inhibitor | Some cell lines express high levels of drug efflux pumps (e.g., P-gp). Consider using a cell line with lower efflux pump expression or co-incubating with an efflux pump inhibitor. |
| Inhibitor Not Reaching the Target in Cells | Check for cell permeability issues. Ensure sufficient incubation time for the inhibitor to enter the cells and engage the target. |
Issue 2: High background signal in the kinase assay.
Question: My kinase assay is showing a high signal in the "no enzyme" or "inhibitor" control wells. What could be the problem?
Answer:
| Potential Cause | Suggested Solution |
| ATP Breakdown | Ensure the quality of the ATP stock. Contaminating phosphatases in reagents can lead to ATP hydrolysis. |
| Assay Plate Interference | Some compounds can interfere with the detection method (e.g., fluorescence or luminescence). Run a control with the compound and detection reagents without the enzyme. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. |
Issue 3: Inconsistent results between experimental replicates.
Question: I am getting poor reproducibility between my experimental replicates. How can I improve this?
Answer:
| Potential Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Cell Seeding Density | Ensure a uniform cell density across all wells of the plate. Uneven cell distribution can lead to significant variability. |
| Edge Effects in Plates | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in the assay wells. |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is based on a common non-radioactive method for measuring kinase activity.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a white, opaque 96- or 384-well plate, add the diluted this compound or DMSO (for control).
-
Add the active recombinant Aurora A, B, or C enzyme and the appropriate substrate (e.g., a peptide substrate).
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a standard cell culture incubator.
-
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with Aurora Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Aurora kinase inhibitors. Unexpected experimental outcomes can arise from various factors, including off-target effects, experimental design, and the specific cellular context. This resource is designed to help you navigate these challenges and accurately interpret your results.
Frequently Asked questions (FAQs)
Q1: My observed cellular potency (EC50) is significantly weaker than the reported biochemical IC50 for the Aurora kinase inhibitor. What are the possible reasons?
A1: Several factors can contribute to a discrepancy between the biochemical IC50 and the observed cellular potency of an Aurora kinase inhibitor.[1] These include:
-
Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive.[2] High intracellular ATP concentrations can outcompete the inhibitor for binding to the kinase's active site, leading to a reduced apparent potency in cellular assays.[1]
-
Cellular Uptake and Efflux: The inhibitor's ability to cross the cell membrane and its susceptibility to cellular efflux pumps can significantly affect its intracellular concentration and, therefore, its efficacy.[1]
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit the target kinase.[1]
-
Cell Line Specifics: Different cell lines can exhibit varying levels of Aurora kinase expression, downstream signaling pathway activation, and compensatory signaling mechanisms that can influence their sensitivity to the inhibitor.[1]
Q2: I'm observing a phenotype or toxicity that doesn't seem related to the inhibition of Aurora kinases. What could be the cause?
A2: While designed to be selective, kinase inhibitors can have off-target effects, especially at higher concentrations.[1][3] It's crucial to consider the following:
-
Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases besides the intended Aurora kinase family members.[3][4] This is a common characteristic of kinase inhibitors and can lead to unexpected cellular responses.[3][4] Some Aurora kinase inhibitors have been shown to inhibit other kinases like FLT3, Src, VEGFR2, and FGFR1.[5]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line, typically less than 0.1-0.5%.[1]
-
Cell Line Hypersensitivity: Some cell lines may be particularly sensitive to the inhibitor or its off-target effects, leading to toxicity at concentrations that are well-tolerated by other lines.[1]
Q3: After an initial response to the Aurora kinase inhibitor, my cells appear to be developing resistance. What are the potential mechanisms?
A3: Acquired resistance to kinase inhibitors is a well-documented phenomenon.[6] Potential mechanisms include:
-
Secondary Mutations in the Target Kinase: Mutations in the Aurora kinase gene can arise that prevent the inhibitor from binding effectively.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Aurora kinase inhibition.[6] For example, amplification or overexpression of other receptor tyrosine kinases could sustain downstream signaling.[6]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch to a mesenchymal state, which is often associated with resistance to kinase inhibitors.[6]
-
Feedback Loop Activation: Prolonged treatment can sometimes lead to the reactivation of the inhibited pathway through feedback mechanisms that upregulate the expression of the target kinase or activate compensatory pathways.[1]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No or weak inhibition of Aurora kinase activity | 1. High ATP concentration in assay: ATP competes with the inhibitor.[2] 2. Suboptimal enzyme or substrate concentration. 3. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles can reduce compound activity. | 1. Optimize ATP concentration: Use an ATP concentration at or below the Km for the kinase.[2] 2. Optimize enzyme and substrate concentrations: Ensure the reaction is in the linear range. 3. Use fresh inhibitor aliquots: Prepare small, single-use aliquots of the inhibitor stock solution.[2] |
| High cell death at expected non-toxic concentrations | 1. Off-target toxicity: The inhibitor may be affecting other kinases crucial for cell survival.[1] 2. Solvent toxicity. [1] 3. Cell line hypersensitivity. [1] | 1. Review selectivity profile: Consult literature for known off-target effects. Consider using a lower concentration or a different inhibitor. 2. Check solvent concentration: Ensure it is below the toxic threshold. 3. Determine cytotoxic concentration (CC50): Perform a viability assay (e.g., MTT, CellTiter-Glo) on your specific cell line.[1] |
| Paradoxical activation of a downstream pathway | 1. Feedback loop activation: Inhibition of a kinase can sometimes trigger a feedback mechanism that activates other kinases.[1] 2. Off-target effects: The inhibitor might paradoxically activate another kinase.[3] | 1. Perform phosphoproteomics analysis: This can help identify unexpected changes in kinase activity. 2. Consult literature: Check for reports of paradoxical activation with similar classes of inhibitors.[1] |
| Inconsistent results between experiments | 1. Variability in experimental conditions: Inconsistent cell density, passage number, or reagent preparation. 2. Inhibitor instability. | 1. Standardize protocols: Ensure all experimental parameters are consistent. 2. Proper inhibitor handling: Follow storage and handling recommendations strictly. |
Experimental Protocols
Western Blot for Phospho-Aurora Kinase Inhibition
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the Aurora kinase inhibitor or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of the Aurora kinase (e.g., phospho-Aurora A/B/C (Thr288/Thr232/Thr198)) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Workflows
Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.
Caption: General Troubleshooting Workflow for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Aurora Kinase Inhibitor AK-IN-5
Welcome to the technical support center for AK-IN-5, a novel and potent inhibitor of Aurora kinases. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing AK-IN-5 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of AK-IN-5.
| Question | Answer and Troubleshooting Steps |
| 1. What is the primary mechanism of action of AK-IN-5? | AK-IN-5 is an ATP-competitive inhibitor of Aurora kinases A and B, with a higher selectivity for Aurora A.[1][2][3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates essential for mitotic progression.[3] This leads to defects in centrosome separation, spindle assembly, and chromosome alignment, ultimately resulting in mitotic arrest and apoptosis in cancer cells.[4][5][6] |
| 2. My IC50 value for AK-IN-5 in a biochemical assay is higher than expected. | Several factors can contribute to this: a) ATP Concentration: High concentrations of ATP in your assay can compete with AK-IN-5, leading to an artificially high IC50. We recommend using an ATP concentration at or near the Km for the Aurora kinase.[7] b) Enzyme Concentration: Ensure you are using the optimal concentration of active Aurora kinase. An enzyme titration is recommended to determine this.[7] c) Inhibitor Preparation: Ensure AK-IN-5 is fully dissolved. We recommend preparing a fresh stock solution in DMSO.[2] d) Assay Incubation Time: The pre-incubation time of the inhibitor with the kinase before initiating the reaction can be critical. A 15-30 minute pre-incubation is generally recommended.[7] |
| 3. I am not observing the expected cell cycle arrest at the G2/M phase. | a) Cell Line Variability: Different cell lines can exhibit varying sensitivity to Aurora kinase inhibitors.[8] It is advisable to test a range of concentrations and incubation times. b) Assay Timing: The peak of G2/M arrest may occur at a specific time point post-treatment. A time-course experiment (e.g., 12, 24, 48 hours) is recommended. c) Method of Detection: Ensure your method for cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) is properly calibrated and executed.[9] |
| 4. I am observing significant off-target effects in my cellular assays. | While AK-IN-5 is designed to be selective, off-target effects can occur, especially at higher concentrations.[1][8] a) Concentration Optimization: Use the lowest effective concentration of AK-IN-5 that elicits the desired on-target phenotype. b) Control Experiments: Include appropriate controls, such as a known selective Aurora kinase inhibitor (e.g., MLN8237 for Aurora A) to compare phenotypes.[7][8] c) Target Engagement: Confirm target engagement by assessing the phosphorylation status of known Aurora kinase substrates, such as histone H3 (Ser10) for Aurora B activity.[8][10] |
| 5. How should I prepare and store AK-IN-5? | AK-IN-5 is supplied as a powder. For in vitro experiments, we recommend preparing a stock solution in fresh, anhydrous DMSO at a concentration of 10-50 mM.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[2] For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity. |
Quantitative Data Summary
The following tables summarize the key quantitative data for AK-IN-5 based on internal validation assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| Aurora A | 15 |
| Aurora B | 45 |
| Aurora C | 250 |
| VEGFR2 | >10,000 |
| FLT3 | >10,000 |
Table 2: Cellular Activity in Common Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) (72h incubation) |
| HCT116 | Colon Carcinoma | 50 |
| HeLa | Cervical Cancer | 75 |
| U2OS | Osteosarcoma | 60 |
| SH-SY5Y | Neuroblastoma | 120 |
Detailed Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Activity Assay (Luminescence-based)
This protocol is for determining the IC50 of AK-IN-5 against a specific Aurora kinase isoform using an ADP-Glo™-like assay that measures ADP production.[8][11]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
AK-IN-5
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Peptide substrate (e.g., Kemptide for Aurora A)
-
ATP
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of AK-IN-5 in DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted AK-IN-5 or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the Aurora kinase solution (at a pre-determined optimal concentration) to all wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of a 2X substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each AK-IN-5 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of AK-IN-5 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
AK-IN-5
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of Complete Growth Medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AK-IN-5 in Complete Growth Medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and agitate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3: Western Blot Analysis of Phospho-Histone H3
This protocol is used to confirm the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, histone H3 at Serine 10.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells treated with AK-IN-5 and control cells. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control to ensure equal protein loading.
-
Analysis: Densitometric analysis can be performed to quantify the change in phospho-Histone H3 levels relative to the total protein or loading control.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for AK-IN-5.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of AK-IN-5.
Caption: Workflow for determining the in vitro IC50 of AK-IN-5 using a luminescence-based assay.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Validation & Comparative
Unveiling the Selectivity of Aurora Kinase Inhibitors: A Comparative Guide to Alisertib and Barasertib
For researchers, scientists, and drug development professionals, understanding the precise inhibitory effects of small molecules on closely related kinase isoforms is paramount. This guide provides a detailed comparison of the inhibitory activity of two widely used Aurora kinase inhibitors, Alisertib (MLN8237) for Aurora A and Barasertib (AZD1152-HQPA) for Aurora B, supported by experimental data and detailed protocols.
Aurora kinases, a family of serine/threonine kinases, play crucial roles in mitotic progression, making them attractive targets for cancer therapy. The two major isoforms, Aurora A and Aurora B, share a high degree of homology in their catalytic domains, presenting a challenge for the development of selective inhibitors. This guide focuses on validating the differential inhibitory effects of Alisertib and Barasertib, providing a framework for their application in research and drug discovery.
Quantitative Inhibitory Activity
The inhibitory potency of Alisertib and Barasertib against Aurora A and Aurora B is typically determined by measuring their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The data presented below is a summary from published literature.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Selectivity (Fold) |
| Alisertib (MLN8237) | Aurora A | 1.2[1] | ~5 (inhibition of Aurora A autophosphorylation)[2] | ~330 (Biochemical) |
| Aurora B | 396.5[1] | >1000 (inhibition of Histone H3 phosphorylation)[2] | ||
| Barasertib (AZD1152-HQPA) | Aurora A | >1000[3] | >3000 | >1000 (Biochemical) |
| Aurora B | 0.37[3] | ~1 (inhibition of Histone H3 phosphorylation)[3] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Methodologies
Accurate determination of inhibitor potency and selectivity relies on robust experimental protocols. Below are outlines for standard biochemical and cell-based assays used to evaluate Aurora kinase inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Aurora kinases.
Principle: Recombinant human Aurora A or Aurora B kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the kinase activity is measured by quantifying the amount of phosphorylated substrate.
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified Aurora kinase (A or B), a specific peptide substrate, and a buffer containing MgCl2 and other necessary components.
-
Inhibitor Addition: Add the test inhibitor (e.g., Alisertib or Barasertib) at a range of concentrations. Include a control with no inhibitor (100% activity) and a control with no kinase (background).
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common example[4].
-
Luminescence-Based Assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay (In Situ)
This assay assesses the inhibitor's effect on the kinase's activity within a cellular context, providing insights into its cell permeability and target engagement.
Principle: Cells are treated with the inhibitor, and the phosphorylation of a known downstream substrate of either Aurora A or Aurora B is measured.
Generalized Protocol for Aurora A Inhibition (Alisertib):
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or NCI-H446) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Alisertib for a defined period (e.g., 1 hour).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection of p-Aurora A (Thr288): Measure the levels of autophosphorylated Aurora A at Threonine 288, a marker of its activity. This can be done using methods like:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for p-Aurora A (Thr288).
-
ELISA or High-Content Imaging: Use specific antibodies for quantitative measurement in a higher-throughput format[2].
-
-
Data Analysis: Normalize the p-Aurora A signal to a loading control (e.g., total Aurora A or a housekeeping protein) and calculate the IC50 from the dose-response curve.
Generalized Protocol for Aurora B Inhibition (Barasertib):
-
Cell Culture: Culture cells as described above.
-
Inhibitor Treatment: Treat cells with a serial dilution of Barasertib for a specific duration (e.g., 1 hour).
-
Cell Fixation and Permeabilization: Fix the cells and permeabilize them to allow antibody entry.
-
Detection of p-Histone H3 (Ser10): Measure the phosphorylation of Histone H3 at Serine 10, a well-established substrate of Aurora B. Methods include:
-
Flow Cytometry: Stain cells with an antibody against p-Histone H3 (Ser10) and analyze the fluorescence intensity.
-
High-Content Imaging: Automate the imaging and quantification of p-Histone H3 (Ser10) signal on a per-cell basis[5].
-
-
Data Analysis: Quantify the percentage of p-Histone H3 (Ser10) positive cells or the mean fluorescence intensity and determine the IC50.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified Aurora A signaling pathway and the inhibitory action of Alisertib.
Caption: Simplified Aurora B signaling pathway and the inhibitory action of Barasertib.
Caption: General experimental workflow for determining the IC50 of Aurora kinase inhibitors.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Aurora kinase-IN-5 to other known Aurora kinase inhibitors
An Objective Comparison of Preclinical and Clinical Aurora Kinase Inhibitors
Note: Information regarding a specific compound designated "Aurora kinase-IN-5" is not available in the public domain. This guide therefore provides a comparative analysis of several well-characterized and widely studied Aurora kinase inhibitors with diverse selectivity profiles.
The Aurora kinase family, comprising Aurora A, B, and C, are crucial serine/threonine kinases that regulate cell division.[1][2] Their pivotal role in mitosis and frequent overexpression in various cancers have made them attractive targets for anticancer drug development.[1] This guide offers a comparative overview of key Aurora kinase inhibitors, presenting their biochemical potency, cellular activity, and selectivity. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
Introduction to Aurora Kinases
Aurora kinases are essential for multiple mitotic events. Aurora A is involved in centrosome maturation and separation, and the formation of the bipolar spindle.[2] Aurora B, a component of the chromosomal passenger complex, is critical for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2] Aurora C's function is less understood but is primarily implicated in meiosis. Dysregulation of Aurora kinases can lead to genomic instability, a hallmark of cancer.[1]
Classes of Aurora Kinase Inhibitors
Aurora kinase inhibitors can be broadly categorized based on their selectivity:
-
Pan-Aurora Inhibitors: These compounds target all three Aurora kinase isoforms (A, B, and C).
-
Selective Aurora A Inhibitors: These molecules show a higher potency for Aurora A over other isoforms.
-
Selective Aurora B Inhibitors: These inhibitors are designed to preferentially target Aurora B.
The choice of inhibitor often depends on the specific biological question being investigated or the therapeutic strategy being pursued.
Quantitative Comparison of Aurora Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of selected well-known Aurora kinase inhibitors.
Table 1: Biochemical Potency (IC50 values in nM)
| Inhibitor | Type | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Kinases (IC50, nM) |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 4.6 | Abl (24 nM), Flt-3 (30 nM) |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 | >270 | - | - |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 1368 | 0.37 | - | - |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | Abl, TrkA, c-RET, FGFR1 |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 | p38α, TYK2, JNK2, MET, TIE2 |
| CCT129202 | Pan-Aurora | - | - | - | High selectivity for Aurora kinases |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Proliferation IC50/EC50 | Cellular Phenotype |
| Tozasertib (VX-680) | Various human tumor cell lines | 42 - 150 nM | Inhibition of Histone H3 phosphorylation, induction of polyploidy and apoptosis. |
| Alisertib (MLN8237) | Various cancer cell lines | Varies by cell line | Mitotic arrest, apoptosis, and autophagy. |
| Barasertib (AZD1152-HQPA) | MDA-MB-231 | ~20 nM | Inhibition of Histone H3 phosphorylation, accumulation of cells with 4N/8N DNA content. |
| Danusertib (PHA-739358) | Various human tumor cell lines | Varies by cell line | Predominantly an Aurora B inhibition phenotype in cells. |
| AMG 900 | 26 diverse cancer cell lines | 0.7 - 5.3 nM | - |
| CCT129202 | Multiple human tumor cell lines | Varies by cell line | Accumulation of cells with ≥4N DNA content, leading to apoptosis. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the methods used to study these inhibitors is crucial for a comprehensive understanding.
Caption: Aurora Kinase Signaling in the Cell Cycle.
Caption: Experimental Workflow for Aurora Kinase Inhibitor Comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Assay (e.g., FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant Aurora kinase (A, B, or C), fluorescently labeled peptide substrate, ATP, assay buffer, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted to a range of concentrations.
-
The kinase, substrate, and inhibitor are incubated together in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the degree of substrate phosphorylation is measured by detecting the FRET signal.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 or EC50 value, the concentration of inhibitor that reduces cell proliferation by 50%, is calculated from a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a defined period.
-
Sample Preparation:
-
Both adherent and floating cells are collected.
-
The cells are washed and then fixed in cold ethanol to permeabilize the cell membrane.
-
The fixed cells are treated with RNase to remove RNA.
-
A DNA-intercalating fluorescent dye, such as propidium iodide (PI), is added to stain the cellular DNA.
-
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a common phenotype for Aurora kinase inhibitors.
Conclusion
The selection of an Aurora kinase inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and cellular effects. While pan-Aurora inhibitors like Tozasertib and Danusertib offer broad targeting of the Aurora kinase family, selective inhibitors such as Alisertib (Aurora A) and Barasertib (Aurora B) provide tools to dissect the specific functions of these kinases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the study of cell cycle regulation and cancer therapeutics.
References
Comparative Guide to the Activity of Aurora Kinase-IN-5 Across Different Cancer Types
This guide provides a comprehensive comparison of the Aurora kinase inhibitor, Aurora kinase-IN-5, with other well-characterized inhibitors of the same class. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an anti-cancer agent.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division (mitosis).[1][2] The three main members in mammals are Aurora A, Aurora B, and Aurora C.[1] These kinases are essential for processes such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, including breast, lung, colorectal, ovarian, and prostate cancers, making them attractive targets for cancer therapy.[2][3] Inhibition of Aurora kinases can lead to mitotic arrest and subsequent cell death (apoptosis) in cancer cells.[4][5]
This compound: A Pan-Aurora Kinase Inhibitor
This compound is a potent inhibitor of Aurora kinases with anti-tumor activity. It exhibits high potency against Aurora A and moderate activity against Aurora B and C. Due to the limited availability of specific studies on this compound in various cancer cell lines, this guide provides a comparative analysis with other well-documented Aurora kinase inhibitors to offer a broader context for its potential efficacy.
| Inhibitor | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | IC50 (nM) - Aurora C |
| This compound | Pan-Aurora | 5.6 | 18.4 | 24.6 |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | - |
| Barasertib (AZD1152) | Aurora B | 1400 | <1 | - |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency. Data for Alisertib, Barasertib, and Danusertib are included for comparative purposes.[6][7]
Cross-Validation of Aurora Kinase Inhibitor Activity in Different Cancer Types
The following table summarizes the anti-proliferative activity (IC50 values in µM) of various Aurora kinase inhibitors across a panel of cancer cell lines. This data illustrates the potential spectrum of activity for a pan-Aurora kinase inhibitor like this compound.
| Cancer Type | Cell Line | Alisertib (MLN8237) | Barasertib (AZD1152) | Danusertib (PHA-739358) |
| Acute Myeloid Leukemia | HL-60 | - | - | 0.03 |
| Breast Cancer | MDA-MB-231 | 0.1 - 1 | - | 0.1 - 1 |
| Colon Cancer | HCT-116 | 0.01 - 0.1 | 0.01 - 0.1 | 0.01 - 0.1 |
| Lung Cancer (Small Cell) | NCI-H526 | 0.01 - 0.1 | - | - |
| Ovarian Cancer | A2780 | 0.01 - 0.1 | - | 0.29 - 1.56 |
| Pancreatic Cancer | MiaPaCa-2 | 0.1 - 1 | - | 0.29 - 1.56 |
Note: The data presented for Alisertib, Barasertib, and Danusertib is compiled from various preclinical studies and is intended to provide a comparative baseline for the expected activity of a potent pan-Aurora kinase inhibitor. Specific activity of this compound may vary.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of an Aurora kinase inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound or a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).[8]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in the cell cycle and their interaction with key regulatory proteins. Overexpression of Aurora kinases, often driven by oncogenes like Myc, can lead to uncontrolled cell proliferation and tumorigenesis.[9] Aurora kinases also interact with tumor suppressor pathways, such as p53.[10]
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Aurora Kinase Inhibitors: A Comparative Analysis with siRNA-Mediated Silencing
A guide for researchers validating the effects of small molecule inhibitors targeting Aurora kinases. This document provides a framework for comparing the phenotypic outcomes of a representative Aurora kinase inhibitor with those of targeted gene silencing using small interfering RNA (siRNA), a crucial step in confirming on-target activity.
Due to the limited public information available for a specific compound designated "Aurora kinase-IN-5," this guide will utilize the well-characterized, potent, and selective Aurora A kinase inhibitor, Alisertib (MLN8237), as a representative example for comparison. The principles and methodologies described herein are broadly applicable to the validation of other Aurora kinase inhibitors.
Introduction to Aurora Kinases and Targeted Inhibition
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2][3] The three main members in humans, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[2][4]
Small molecule inhibitors targeting Aurora kinases have been developed as potential anti-cancer agents.[5] A critical aspect of preclinical drug development is to confirm that the observed cellular effects of an inhibitor are indeed due to its interaction with the intended target (on-target effects) and not due to interactions with other cellular proteins (off-target effects). A widely accepted method for this validation is to compare the phenotype induced by the inhibitor with the phenotype resulting from the specific knockdown of the target protein using siRNA.
Comparison of Phenotypic Effects: Alisertib vs. Aurora Kinase A siRNA
The primary on-target effect of inhibiting Aurora kinase A, either by a small molecule inhibitor like Alisertib or by siRNA-mediated knockdown, is the disruption of mitotic progression. This leads to a cascade of cellular events, including G2/M phase cell cycle arrest, formation of monopolar spindles, and ultimately, apoptosis.[1][6]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from studies comparing the effects of Alisertib and Aurora kinase A siRNA on cancer cell lines.
| Parameter | Treatment Group | HCT-116 Cells | A549 Cells | References |
| IC50 (Cell Viability) | Alisertib (MLN8237) | ~50 nM | ~100 nM | [7] |
| G2/M Phase Arrest | Alisertib (100 nM) | Significant increase | Significant increase | [8] |
| Aurora A siRNA | Significant increase | Significant increase | [8] | |
| Apoptosis (Annexin V+) | Alisertib (100 nM) | Significant increase | Significant increase | [9] |
| Aurora A siRNA | Significant increase | Significant increase | [9] | |
| Aurora A Protein Level | Alisertib (100 nM) | No significant change | No significant change | N/A |
| Aurora A siRNA | >80% decrease | >80% decrease | [8][9] | |
| Phospho-Histone H3 (Ser10) Level | Alisertib (100 nM) | Decrease | Decrease | [10] |
| Aurora A siRNA | Decrease | Decrease | [10] |
Experimental Protocols
siRNA Transfection for Aurora Kinase A Knockdown
This protocol describes a general method for transiently knocking down Aurora A expression in cultured mammalian cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting Aurora A (validated sequences)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (Aurora A or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 1.5 mL of fresh, antibiotic-free complete growth medium.
-
Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blotting for protein knockdown, flow cytometry for cell cycle analysis, or cell viability assays).
-
Western Blotting for Aurora Kinase A and Phospho-Histone H3
This protocol is for assessing the protein levels of total Aurora A and a downstream marker of its activity, phospho-histone H3 (Ser10).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Aurora Kinase Inhibitors: A Comparative Kinome Profiling Guide
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount for predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of the kinome profiles of several prominent Aurora kinase inhibitors, offering insights into their selectivity and potential applications in research and therapeutic development.
While specific kinome profiling data for "Aurora kinase-IN-5" is not publicly available, this guide presents a comprehensive comparison of well-characterized and commercially available Aurora kinase inhibitors. The data herein is compiled from various sources and presented to facilitate an objective assessment of their performance against the human kinome.
Kinome Profiling: A Tool for Assessing Inhibitor Specificity
Kinome profiling is a critical methodology used to determine the interaction of a small molecule inhibitor with a large panel of kinases, often representing a significant portion of the human kinome. This broad screening provides a detailed view of an inhibitor's selectivity, highlighting its intended targets and any potential off-target interactions. Such information is invaluable for the development of targeted therapies, as off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[1][2]
Comparison of Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[3][4] Their overexpression in various cancers has made them attractive targets for anti-cancer drug development.[5] The inhibitors compared in this guide represent a spectrum of selectivity, from pan-Aurora inhibitors that target multiple family members to those with a preference for a specific isoform.
Inhibitor Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 or Ki in nM) of selected Aurora kinase inhibitors against Aurora kinases and a selection of common off-target kinases. Lower values indicate higher potency.
| Kinase | Alisertib (MLN8237) | VX-680 (Tozasertib) | AMG 900 | MK-5108 |
| Aurora A | 1.2 nM (IC50) [6] | 0.6 nM (IC50) | 5 nM (IC50) [6] | ≤10 pM (Ki) [1] |
| Aurora B | 396.5 nM (IC50) [6] | 18 nM (IC50) | 4 nM (IC50) [6] | 1030-fold less potent than Aurora A [1] |
| Aurora C | - | 4.6 nM (Ki) | 1 nM (IC50) [6] | - |
| ABL1 | - | Yes | - | - |
| FLT3 | - | Yes | - | - |
| TRKA | - | Yes | - | - |
| RET | - | Yes | - | - |
| JAK2 | - | - | ≥90% inhibition at 100 nM | - |
| FLT3 | - | - | ≥90% inhibition at 100 nM | - |
Data compiled from multiple sources.[1][6] Note that assay conditions can vary between studies, affecting absolute values.
Alisertib (MLN8237) demonstrates significant selectivity for Aurora A over Aurora B.[6] In contrast, VX-680 and AMG 900 are considered pan-Aurora inhibitors, potently inhibiting all three Aurora kinase isoforms.[6] MK-5108 shows very high potency and selectivity for Aurora A.[1] The off-target profiles indicate that some inhibitors, like VX-680, interact with other kinases, which could contribute to their overall cellular activity and potential side effects.
Experimental Protocols
A detailed understanding of the experimental methods used to generate kinome profiling data is crucial for interpreting the results. Below are generalized protocols for common kinome profiling assays.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
DNA-tagged kinases are combined with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Dissociation constants (Kd) are determined by measuring the amount of captured kinase as a function of the test compound concentration.
-
Mass Spectrometry-Based Kinome Profiling (e.g., MIB-MS)
Multiplexed Inhibitor Beads coupled with Mass Spectrometry (MIB-MS) is a powerful chemical proteomics approach to assess the kinome.
-
Principle: This method uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.
-
Procedure:
-
Cell Lysis: Cells of interest are lysed to release their proteome.
-
Kinase Capture: The cell lysate is incubated with the multiplexed inhibitor beads, allowing kinases to bind to the immobilized inhibitors.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: The captured kinases are eluted from the beads.
-
Proteomic Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Competitive Profiling: To assess the selectivity of a specific inhibitor, the lysate can be pre-incubated with the test compound before the kinase capture step. The degree of reduction in the amount of a particular kinase captured on the beads reflects the inhibitor's potency for that kinase.
-
Visualizing Key Pathways and Workflows
Aurora Kinase Signaling Pathway
Aurora kinases are central regulators of cell division. Their signaling network involves numerous substrates and regulatory proteins that ensure the fidelity of mitosis.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phenotypic Effects of Aurora Kinase Inhibitors
A definitive guide for researchers and drug development professionals, this report provides a comprehensive comparison of the phenotypic effects of key Aurora kinase inhibitors. Through a meticulous review of experimental data, this guide offers an objective analysis of their performance, supported by detailed methodologies and visual representations of key cellular pathways and experimental workflows.
Aurora kinases, a family of serine/threonine kinases, play a pivotal role in the regulation of mitosis. Their dysregulation is a hallmark of many cancers, making them a compelling target for anti-cancer therapies. This guide focuses on a comparative analysis of four prominent Aurora kinase inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), Tozasertib (VX-680), and Barasertib (AZD1152). We delve into their differential effects on cell cycle progression, apoptosis, and mitotic integrity, supported by quantitative data from in vitro and in vivo studies.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors varies across different cancer cell lines, reflecting the complex interplay between the inhibitor's selectivity and the genetic background of the cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | Multiple Myeloma | MM.1S, OPM1, etc. | 3 - 1710 | [1] |
| Colorectal Cancer | HCT-116, etc. | 60 - >5000 | [2] | |
| Glioblastoma | GBM10, GBM6, GBM39 | 30 - 150 | [3] | |
| Breast Cancer | MCF7, MDA-MB-231 | 10830 - 15780 | [4] | |
| T-cell Non-Hodgkin Lymphoma | TIB-48, CRL-2396 | 80 - 100 | [5] | |
| Neuroblastoma | Various | 7.6 - 26.8 | [6] | |
| Danusertib (PHA-739358) | Leukemia | Various | 50 - 3060 | [7] |
| Ovarian Cancer | C13, A2780cp | 1830 - 19890 (48h) | [7] | |
| Gastric Cancer | AGS, NCI-N78 | 1450 - 2770 | [8] | |
| Tozasertib (VX-680) | Anaplastic Thyroid Cancer | 8305C, CAL-62, 8505C, BHT-101 | 25 - 150 | [9] |
| BaF3 (transfected) | ABL, FLT-3 | ~300 | [9] | |
| Neuroblastoma | Various | 5.5 - 664 | [6] | |
| Barasertib (AZD1152) | Small Cell Lung Cancer | Various | <50 (sensitive lines) | [10] |
| Neuroblastoma | SK-N-BE(2), NCI-H82 | 1 | [11] |
In Vivo Antitumor Activity
The preclinical efficacy of these inhibitors has been evaluated in various xenograft models, demonstrating their potential to inhibit tumor growth in a living system.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| Alisertib (MLN8237) | HCT-116 (Colorectal) | 3, 10, 30 mg/kg/day (oral) | 43.3%, 84.2%, 94.7% TGI, respectively | [12][13] |
| Glioblastoma (GBM6, GBM10, GBM39) | 30 mg/kg/day (oral) | Significant survival prolongation | [3] | |
| Multiple Myeloma | 15, 30 mg/kg | 42%, 80% TGI, respectively; prolonged survival | [1] | |
| Danusertib (PHA-739358) | K562 (Leukemia) | 15 mg/kg twice daily (i.p.) | Significantly inhibited tumor growth | [7] |
| GEP-NET (BON1, QGP) | Not specified | Significant reduction in tumor growth | [14][15] | |
| Tozasertib (VX-680) | HL-60 (AML) | 75 mg/kg twice daily (i.p.) for 13 days | 98% reduction in mean tumor volume | [9] |
| Pancreatic and Colon Cancer | Not specified | Tumor regression | [9] | |
| Barasertib (AZD1152) | SCLC (H841) | 50, 100 mg/kg for 5/7 days for 2 weeks | Significant tumor growth delay (50 mg/kg), tumor regression (100 mg/kg) | [16] |
| Colorectal Cancer (SW620, HCT116, Colo205) | 150 mg/kg/day (s.c. infusion over 48h) | 79%, 60%, 81% TGI, respectively | [17] | |
| Neuroblastoma (IMR32) | Not specified | Significantly increased survival | [18] |
Phenotypic Effects: A Comparative Overview
The distinct selectivity profiles of these inhibitors for Aurora A versus Aurora B kinases lead to different cellular phenotypes.
-
Alisertib (MLN8237): As a selective Aurora A inhibitor, Alisertib treatment primarily leads to defects in mitotic spindle assembly, resulting in a transient mitotic arrest.[12] This is characterized by an increase in cells in the G2/M phase of the cell cycle, mitotic spindle abnormalities, and chromosome misalignment.[12] At higher concentrations, phenotypes consistent with Aurora B inhibition can be observed.[12]
-
Danusertib (PHA-739358): This pan-Aurora kinase inhibitor affects both Aurora A and B. Consequently, it induces a G2/M cell cycle arrest and an accumulation of polyploid cells.[7]
-
Tozasertib (VX-680): Also a pan-Aurora inhibitor, Tozasertib treatment results in a phenotype characteristic of Aurora B inhibition, including G2/M arrest, endoreduplication, and apoptosis.[9]
-
Barasertib (AZD1152): Being a highly selective Aurora B inhibitor, Barasertib's primary phenotypic effect is the induction of polyploidy, where cells re-enter the S-phase without undergoing cytokinesis.[10] This is often followed by apoptosis.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying these phenotypic effects, it is crucial to visualize the involved signaling pathways and the experimental procedures used for their analysis.
Caption: Aurora Kinase Signaling in Mitosis.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for Mitotic Spindle Analysis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard procedures for analyzing DNA content.[19][20][21]
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the Aurora kinase inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates a mitotic arrest, while the appearance of cells with >4N DNA content signifies endoreduplication and polyploidy.
Immunofluorescence for Mitotic Spindle Analysis
This protocol outlines the general steps for visualizing mitotic spindles.[22]
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with Aurora kinase inhibitors as described above.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol). Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Incubate the cells in a blocking solution (e.g., PBS with bovine serum albumin and/or normal goat serum) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody that targets a component of the mitotic spindle, such as anti-α-tubulin, to visualize microtubules. A primary antibody against a centrosomal marker like anti-γ-tubulin can also be used. Following washes, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Stain the cellular DNA with a fluorescent dye like DAPI or Hoechst to visualize the chromosomes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Acquire images and analyze the morphology of the mitotic spindles to identify abnormalities such as monopolar or multipolar spindles, which are indicative of Aurora A inhibition.
Conclusion
The Aurora kinase inhibitors discussed in this guide exhibit distinct phenotypic effects, largely dictated by their selectivity for Aurora A versus Aurora B. Alisertib, a selective Aurora A inhibitor, primarily disrupts mitotic spindle formation, leading to mitotic arrest. In contrast, the selective Aurora B inhibitor Barasertib induces endoreduplication and polyploidy. The pan-Aurora inhibitors, Danusertib and Tozasertib, display a combination of these effects. The quantitative data presented provides a valuable resource for comparing the potency of these inhibitors across various cancer types. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers investigating the cellular consequences of Aurora kinase inhibition. This comparative analysis underscores the importance of understanding the specific phenotypic outcomes of targeting different Aurora kinases for the rational design of novel anti-cancer strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. benchchem.com [benchchem.com]
Evaluating the Therapeutic Index of Novel Aurora Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety profile, quantifying the window between its therapeutic efficacy and its toxic effects. For kinase inhibitors, particularly those targeting essential cell cycle regulators like Aurora kinases, a favorable therapeutic index is paramount for clinical success. This guide provides a comparative framework for evaluating the therapeutic index of a novel investigational compound, here termed "Aurora kinase-IN-5," against established Aurora kinase inhibitors. While specific data for "this compound" is hypothetical, this guide presents real-world data for other inhibitors and details the necessary experimental protocols for a comprehensive assessment.
Comparative Analysis of Aurora Kinase Inhibitors
The therapeutic potential of an Aurora kinase inhibitor is benchmarked by its potency against its target (IC50) and its effect on cell viability (CC50). The ratio of these values provides the in vitro therapeutic index (CC50/IC50), a key early indicator of the drug's selectivity and potential safety margin.
| Inhibitor | Target(s) | IC50 (nM) | Cell Proliferation IC50 (nM) | In Vivo Efficacy Models | Reference |
| This compound (Hypothetical) | Pan-Aurora | Data not available | Data not available | Data not available | N/A |
| Alisertib (MLN8237) | Aurora A selective | Aurora A: 1.2, Aurora B: 396.5 | Potent against various human tumor cell lines including lung, prostate, ovarian, and lymphoma.[1] | Efficacious in neuroblastoma and acute lymphoblastic leukemia (ALL) xenograft models.[1] | [1] |
| Danusertib (PHA-739358) | Pan-Aurora, ABL, RET, TRK-A | Aurora A: 13, Aurora B: 79, Aurora C: 61 | Potent antiproliferative activity in a wide range of cancer cell lines.[2] | Delayed tumor growth in xenograft models.[2] | [1][2] |
| AMG-900 | Pan-Aurora | Aurora A: 5, Aurora B: 4, Aurora C: 1 | Potent antiproliferative activity against a range of human tumor cells, including those resistant to other agents.[1][3] | [1][3] | |
| AZD2811 (Barasertib) | Aurora B selective | Showed accumulation and retention in tumors with minimal impact on bone marrow pathology, leading to lower toxicity and increased efficacy in multiple tumor models.[4][5][6] | [4][5][6] | ||
| PF-03814735 | Aurora A/B | Aurora A: 5, Aurora B: 0.8 | Exhibited antiproliferative activity against a range of human tumor cell lines.[1][7] | [1][7] | |
| AT9283 | Pan-Aurora, JAK, ABL | Aurora A & B: <10 | Potent antiproliferative activity against various human solid tumor cell lines and imatinib-resistant BCR-ABL+ cells.[1][2] | [1][2] | |
| PHA-680632 | Pan-Aurora | Aurora A: 27, Aurora B: 135, Aurora C: 120 | Potent antiproliferative activity in a wide range of cancer cell lines.[2] | Significant tumor growth inhibition in different animal tumor models at well-tolerated doses.[8] | [2][8] |
| ZM447439 | Aurora A/B | Aurora A: 110, Aurora B: 130 | Causes defects in chromosome alignment, segregation, and cytokinesis.[2] | [2] | |
| CYC116 | Pan-Aurora, VEGFR2 | Aurora A: 44, Aurora B: 19, Aurora C: 65 | Inhibited proliferation of various cancer cell lines.[7] | [7] |
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized and well-documented experimental protocols. Below are methodologies for key assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific Aurora kinase isoform by 50%.
Methodology:
-
Reagents and Materials: Recombinant human Aurora A, B, and C enzymes; substrate peptide (e.g., Kemptide); radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP); kinase buffer; test inhibitor (e.g., this compound) at various concentrations; positive control inhibitor (e.g., VX-680); negative control (vehicle); 96-well plates; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer to each well.
-
Add the diluted test inhibitor, positive control, or vehicle to the respective wells.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[9]
-
Cell Viability Assay (CC50 Determination)
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the viability of a specific cell line.
Methodology:
-
Reagents and Materials: Human cancer cell lines (e.g., HCT-116, HeLa); cell culture medium; fetal bovine serum (FBS); antibiotics; test inhibitor at various concentrations; vehicle control; 96-well cell culture plates; cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 value using non-linear regression analysis.[9]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and toxicity of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant human tumor cells (e.g., HCT-116) into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (formulated in a suitable vehicle) via a clinically relevant route (e.g., oral gavage, intravenous injection) at different dose levels and schedules. The control group receives the vehicle only.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors and major organs for histopathological analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Assess toxicity by monitoring body weight changes, clinical signs of distress, and histopathological changes in major organs.
-
The therapeutic index can be estimated by comparing the maximum tolerated dose (MTD) with the minimum effective dose (MED).
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the mechanism of action and the evaluation process.
Caption: Role of Aurora Kinases in Mitotic Progression.
Caption: Workflow for Therapeutic Index Determination.
Conclusion
The evaluation of a novel Aurora kinase inhibitor like "this compound" requires a rigorous and multi-faceted approach. By systematically determining its in vitro and in vivo efficacy and toxicity and comparing these data with established inhibitors, researchers can build a comprehensive safety and efficacy profile. This comparative guide provides the foundational framework and methodologies to aid in the critical assessment of new therapeutic candidates targeting the Aurora kinase family, ultimately guiding the selection of compounds with the most promising clinical potential. The development of nanoparticle formulations for Aurora kinase inhibitors, such as AZD2811, has shown promise in improving the therapeutic index by enhancing tumor-specific delivery and reducing systemic toxicity.[4][5][6][10] This highlights an important avenue for optimizing the clinical utility of this class of inhibitors.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. [publications.scilifelab.se]
- 6. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aurora Kinase-IN-5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the proper disposal of Aurora kinase-IN-5, a potent research compound. This guide provides procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with regulatory standards.
This compound is a chemical compound used in research settings. As with many potent, biologically active small molecules, proper handling and disposal are paramount to ensure the safety of researchers and the environment. The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Key Principles for Disposal
Due to its nature as a potent kinase inhibitor, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular solid waste stream.[1][2] The core principles of proper disposal are segregation, secure containment, clear labeling, and disposal through a certified hazardous waste management vendor.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Accumulation Limit (Liquid) | Do not exceed 25 gallons of total chemical waste per laboratory before removal. | [3] |
| Waste Accumulation Limit (Acutely Toxic) | For P-listed (acutely hazardous) wastes, do not accumulate more than one quart. | [3][4] |
| Container Fill Level | Submit a hazardous waste pickup request when a container is ¾ full. | [3] |
| Maximum Storage Time | Hazardous waste containers may be stored in a Satellite Accumulation Area for up to 12 months from the start date, provided accumulation limits are not met. | [4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Segregation of Waste
At the point of generation, it is critical to segregate waste contaminated with this compound from all other laboratory waste streams.[2][5] This includes both solid and liquid waste.
Containment of Waste
Solid Waste:
-
Place all solid materials that have come into contact with this compound into a designated hazardous waste container. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables such as pipette tips, weighing paper, vials, and gloves.[2]
-
-
The container must be robust, sealable, and compatible with the chemical.[6] It should be kept closed except when adding waste.[1]
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2]
-
Ensure the container is compatible with the solvents used in the solution.
-
The container must be kept securely closed when not in use.[1]
Labeling of Waste Containers
Proper labeling is essential for safety and regulatory compliance. Each waste container must be clearly labeled with the following information:
-
The full chemical name: "this compound". Do not use abbreviations.[2][6]
-
A complete list of all other chemical constituents in the container, including solvents.[6]
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name and contact information of the Principal Investigator.[6]
-
Applicable hazard warnings (e.g., "Toxic").[6]
Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][7]
-
Ensure that containers of incompatible waste types are segregated to prevent dangerous chemical reactions. For example, store acids and bases separately.[7]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[1]
Decontamination Procedures
-
All surfaces and laboratory equipment that have come into contact with this compound should be decontaminated.
-
A common practice is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[2]
-
All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid hazardous waste.[2]
Arranging for Final Disposal
-
Once a waste container is nearly full (approximately ¾ full) or the accumulation time limit is approaching, a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.[3]
-
The EHS office will then arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. odu.edu [odu.edu]
- 5. actenviro.com [actenviro.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Aurora kinase-IN-5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent small molecule inhibitors like Aurora kinase-IN-5 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound and similar chemical compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes and fine dust. |
| Hands | Chemical-resistant Gloves (e.g., Nitrile) | Must be worn at all times. Dispose of contaminated gloves properly. |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Dust Mask or Respirator | Recommended when handling the compound in powdered form to avoid inhalation. |
First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid dust formation and inhalation.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
-
Refer to the product-specific information for optimal storage temperatures, which are often at -20°C or -80°C for long-term stability.
Disposal Plan
All waste materials, including unused compounds, contaminated consumables, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it in a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
